YCH1899
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H18BrFN6O3 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H18BrFN6O3/c26-21-8-7-20(36-21)23-30-29-22-13-32(9-10-33(22)23)25(35)17-11-14(5-6-18(17)27)12-19-15-3-1-2-4-16(15)24(34)31-28-19/h1-8,11H,9-10,12-13H2,(H,31,34) |
InChI Key |
STSCRAGBCYODMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=C(O3)Br)CN1C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of YCH1899: A Technical Guide to a Novel PARP Inhibitor for Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
YCH1899 is an innovative, orally active poly(ADP-ribose) polymerase (PARP) inhibitor belonging to the phthalazin-1(2H)-one derivative class of molecules. Preclinical studies have demonstrated its significant potential in addressing the critical challenge of acquired resistance to existing PARP inhibitors (PARPis) in cancer therapy. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical evaluations, and outlining the experimental protocols used to generate this data. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably DNA repair.[1] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly effective in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. However, the development of resistance to approved PARPis like olaparib and talazoparib presents a major obstacle in the clinical setting.
This compound is a next-generation PARPi designed to overcome these resistance mechanisms. It has shown potent antitumor activity in preclinical models, including those that have developed resistance to prior PARP inhibitor therapies.[1][2][3] This document serves as a technical resource, consolidating the available data on this compound to support further research and development efforts.
Mechanism of Action
This compound exerts its therapeutic effect primarily through the inhibition of PARP enzymes, which are integral to the repair of DNA single-strand breaks (SSBs). In normal cells, SSBs are efficiently repaired. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs leads to genomic instability and ultimately, cancer cell death. This concept is known as synthetic lethality.
A key advantage of this compound is its ability to maintain efficacy in cancer cells that have developed resistance to other PARPis. Studies have shown that this compound retains its cytotoxic activity in cells where resistance is conferred by the restoration of BRCA1/2 function or the loss of 53BP1.[1][2][3]
Signaling Pathway
The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality induced by this compound in HR-deficient cancer cells.
References
YCH1899: A Next-Generation PARP Inhibitor Overcoming Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy for cancers harboring defects in homologous recombination (HR), particularly those with BRCA1/2 mutations. However, the clinical utility of first-generation PARP inhibitors is often limited by the development of resistance. YCH1899 is a novel, orally active phthalazin-1(2H)-one derivative designed to overcome these resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, demonstrating its potential as a next-generation PARP inhibitor. This compound exhibits potent enzymatic inhibition of PARP1/2 and demonstrates significant anti-proliferative activity against both sensitive and PARP inhibitor-resistant cancer cell lines. Notably, it retains efficacy in models where resistance is driven by BRCA1/2 restoration or 53BP1 loss. This document details the core mechanism of action, key experimental protocols, and summarizes the compelling in vitro and in vivo data supporting the continued development of this compound.
Introduction to PARP Inhibition and Acquired Resistance
Poly(ADP-ribose) polymerases are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.
Despite the success of approved PARP inhibitors like olaparib and talazoparib, a significant number of patients develop resistance.[2] Mechanisms of resistance are varied and include the restoration of HR function through secondary mutations in BRCA genes, loss of 53BP1 which partially restores HR, increased drug efflux, and stabilization of replication forks.[2][3] This clinical challenge necessitates the development of next-generation PARP inhibitors capable of overcoming these resistance mechanisms.
This compound: Mechanism of Action and Preclinical Profile
This compound is a potent, orally active PARP inhibitor belonging to the phthalazin-1(2H)-one class of compounds.[1][4] Its primary mechanism of action involves the inhibition of the catalytic activity of PARP enzymes, particularly PARP1 and PARP2, and the trapping of PARP-DNA complexes.[5] This trapping is a critical component of its anti-tumor activity, as the persistent PARP-DNA complexes are highly cytotoxic, obstructing DNA replication and leading to cell death, especially in HR-deficient tumors.[3]
A key feature of this compound is its ability to maintain potent activity against cancer cells that have developed resistance to other PARP inhibitors.[2][6][7] Studies have shown that this compound retains its cytotoxic effects in cell lines with restored BRCA1/2 function or loss of 53BP1, two common mechanisms of clinical resistance.[2][7]
Figure 1: Mechanism of action of this compound in HR-deficient cancer cells.
Quantitative Data Summary
The preclinical efficacy of this compound has been characterized by its potent enzymatic inhibition, broad anti-proliferative activity, favorable pharmacokinetic properties, and robust in vivo anti-tumor effects.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PARP1 | < 0.001 |
| PARP2 | < 0.001 |
| PARP3 | 1.1 |
| TNKS1 | 3.8 |
| TNKS2 | 12.4 |
| Data sourced from MedchemExpress.[4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | BRCA Status / Resistance Profile | IC50 (nM) |
| Capan-1 | BRCA2 mutant | 0.10 |
| Capan-1/OP | Olaparib-resistant | 0.89 |
| Capan-1/TP | Talazoparib-resistant | 1.13 |
| V-C8 | BRCA2 deficient | 1.19 |
| V79 | BRCA wild-type | 44.24 |
| HCT-15 | BRCA wild-type | 29.32 |
| HCC1937 | BRCA1 mutant | 4.54 |
| Data compiled from MedchemExpress.[4][5] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Administration Route | Intravenous |
| Dose | 5 mg/kg |
| Clearance | 24.5 mL/min/kg |
| Half-life (t1/2) | 3.25 h |
| Data from MedchemExpress, citing Sun Y, et al. J Med Chem. 2023.[4] |
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg, oral, daily) | Duration | Tumor Growth Inhibition (T/C %) |
| MDA-MB-436/OP (Olaparib-resistant) | This compound | 12.5 | 27 days | 36.74 |
| MDA-MB-436/OP (Olaparib-resistant) | This compound | 25 | 27 days | 15.29 |
| Capan-1/R (Talazoparib-resistant) | This compound | 12.5 | 21 days | 48.92 |
| Capan-1/R (Talazoparib-resistant) | This compound | 25 | 21 days | 13.87 |
| T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100. Data sourced from MedchemExpress.[4] |
Detailed Experimental Protocols
The following protocols are representative of the methods used to evaluate the preclinical profile of this compound.
PARP Enzymatic Assay
This assay quantifies the inhibitory effect of this compound on the catalytic activity of PARP enzymes. A typical protocol involves a commercially available PARP assay kit.
-
Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, and a detection reagent (e.g., chemiluminescent or fluorescent).
-
Procedure:
-
Prepare a reaction buffer containing activated DNA.
-
Add serial dilutions of this compound or control inhibitors to the wells of a 96-well plate.
-
Add the PARP enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate at room temperature to allow for poly(ADP-ribosyl)ation (PARylation).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., Capan-1, Capan-1/OP, Capan-1/TP) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, olaparib, or talazoparib.
-
Incubate the plates for a specified period (e.g., 7 days).[5]
-
Assess cell viability using a reagent such as CellTiter-Glo® or MTT.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to untreated controls and calculate IC50 values using non-linear regression analysis.
-
Figure 2: Preclinical evaluation workflow for a PARP inhibitor like this compound.
PARP Trapping Assay
This assay measures the ability of this compound to stabilize the PARP1-DNA complex.[5]
-
Cell Culture and Treatment: Treat cells (e.g., Capan-1) with varying concentrations of this compound (e.g., 0.001-1 μM) for a short duration (e.g., 4 hours).[5]
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction by centrifugation.
-
Western Blotting:
-
Resolve the proteins from the chromatin-bound fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify the band intensity to determine the amount of chromatin-bound PARP1. An increase in the PARP1 signal in the chromatin fraction indicates PARP trapping.
-
Homologous Recombination (HR) Repair Activity Assay
This assay assesses the impact of this compound on HR repair capacity, often using a reporter cell line like U2OS-DR-GFP.[5]
-
Cell Culture and Treatment: Culture U2OS-DR-GFP cells and treat them with this compound (e.g., 1 μM) for 48 hours.[5]
-
DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a site-specific double-strand break in the GFP reporter gene.
-
Flow Cytometry: After a further incubation period (e.g., 48-72 hours), harvest the cells and analyze them by flow cytometry to quantify the percentage of GFP-positive cells. A reduction in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates inhibition of HR repair.
γH2AX Foci Formation Assay
This assay is a marker of DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) on coverslips and treat with this compound (e.g., 1 μM) for 24 hours.[5]
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing medium to stain the nuclei.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. A significant increase in foci indicates an accumulation of DNA damage.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-436/OP or Capan-1/R) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer this compound orally once daily at specified doses (e.g., 6.25, 12.5, and 25 mg/kg).[4]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study (e.g., 21 or 27 days), sacrifice the animals and excise the tumors.[4] Calculate the tumor growth inhibition (T/C %) and assess statistical significance.
Clinical Development and Future Directions
As of the latest available information, this compound is in the preclinical stage of development. There are no registered clinical trials for this compound at this time. The compelling preclinical data, particularly its ability to overcome resistance to established PARP inhibitors, strongly support its advancement into clinical evaluation.
Future studies will likely focus on:
-
Investigating the efficacy of this compound in a broader range of PARP inhibitor-resistant tumor models.
-
Exploring combination therapies with other anti-cancer agents, such as immunotherapy or chemotherapy.
-
Conducting comprehensive toxicology studies to establish a safe dose for first-in-human trials.
-
Identifying predictive biomarkers to select patients most likely to benefit from this compound treatment.
Figure 3: The rationale for the development of this compound.
Conclusion
This compound represents a significant advancement in the field of PARP inhibition. Its potent enzymatic and anti-proliferative activity, coupled with its unique ability to overcome clinically relevant mechanisms of resistance, positions it as a highly promising next-generation therapeutic agent. The comprehensive preclinical data summarized in this guide provide a strong rationale for the continued investigation and clinical development of this compound for the treatment of cancers that have developed resistance to current PARP inhibitor therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of YCH1899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH1899 is a novel, orally active phthalazin-1(2H)-one derivative that has demonstrated significant potential as a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] PARP enzymes are critical components of the cellular DNA damage response (DDR), playing a key role in the repair of single-strand breaks.[3][4] Inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as homologous recombination, which is often compromised in tumors with BRCA1/2 mutations.[3][5] This document provides a comprehensive overview of the cellular targets and mechanism of action of this compound, with a particular focus on its efficacy in overcoming resistance to existing PARP inhibitors.
Cellular Targets and Potency
The primary cellular targets of this compound are members of the PARP family of enzymes. In vitro enzymatic assays have demonstrated that this compound is a highly potent inhibitor of PARP1 and PARP2, with additional activity against PARP3 and PARP4.[6]
Enzymatic Inhibitory Activity
| Target | IC50 (nM) |
| PARP1 | < 0.001 |
| PARP2 | < 0.001 |
| PARP3 | 1.1 |
| PARP4 | 1.0 |
Table 1: In vitro inhibitory concentration (IC50) of this compound against key PARP enzymes.[6]
Mechanism of Action and Efficacy in Resistant Cancers
This compound exerts its anti-cancer effects through the inhibition of PARP-mediated DNA repair.[3] By binding to the active site of PARP enzymes, this compound prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of other DNA repair factors to sites of single-strand breaks.[3][4] This leads to the accumulation of unrepaired single-strand breaks, which can subsequently be converted into more lethal double-strand breaks during DNA replication.[3] In cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.[5]
A key feature of this compound is its ability to overcome acquired resistance to other PARP inhibitors, such as olaparib and talazoparib.[1][2] This resistance can arise from mechanisms like the restoration of BRCA1/2 function or the loss of 53BP1.[2][7] this compound retains its potent anti-proliferative activity in cancer cell lines that have developed resistance to these earlier-generation PARP inhibitors.[2]
Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | Description | IC50 (nM) |
| Capan-1 | Pancreatic cancer, BRCA2 mutant | 0.10 |
| Capan-1/OP | Olaparib-resistant Capan-1 | 0.89 |
| Capan-1/TP | Talazoparib-resistant Capan-1 | 1.13 |
| V-C8 | BRCA2-deficient hamster cells | 1.19 |
| V79 | BRCA wild-type hamster cells | 44.24 |
| HCT-15 | Colorectal adenocarcinoma, BRCA wild-type | 4.54 |
| HCC1937 | Breast cancer, BRCA1 mutant | 0.52 |
Table 2: Anti-proliferative activity (IC50) of this compound in various cancer cell lines after 3.5 to 7 days of treatment.[6]
Signaling Pathways and Cellular Effects
The primary signaling pathway affected by this compound is the DNA Damage Response (DDR) pathway. By inhibiting PARP, this compound disrupts the repair of DNA single-strand breaks, leading to the formation of double-strand breaks and the activation of downstream signaling cascades. A key marker of this DNA damage is the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of double-strand breaks.[6] Treatment with this compound leads to a dose-dependent increase in γH2AX levels, indicating an accumulation of DNA damage.[6] Furthermore, this compound has been shown to stabilize the PARP1-DNA complex, a phenomenon known as "PARP trapping," which is believed to be a major contributor to the cytotoxic effects of PARP inhibitors.[6] This trapping of PARP on DNA can be more cytotoxic than the mere inhibition of its enzymatic activity.[6] The accumulation of DNA damage and the disruption of DNA replication ultimately lead to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound in homologous recombination deficient cells.
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the cellular effects of this compound.
Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 3.5 to 7 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the sulforhodamine B (SRB) assay or a tetrazolium-based assay (e.g., MTS or MTT). The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are normalized to untreated controls, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
γH2AX Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound at various concentrations and for different durations.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.
-
Imaging and Quantification: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software.
Caption: Experimental workflow for the γH2AX immunofluorescence assay.
PARP Trapping Assay
This assay measures the ability of this compound to stabilize the interaction between PARP1 and DNA.
-
Cell Treatment: Cells are treated with this compound in the presence of a DNA-damaging agent, such as methyl methanesulfonate (MMS), to induce PARP1 recruitment to DNA.
-
Cell Lysis and Fractionation: Cells are lysed, and the chromatin-bound protein fraction is separated from the soluble fraction by centrifugation.
-
Western Blotting: The chromatin-bound fractions are analyzed by SDS-PAGE and western blotting using an antibody specific for PARP1.
-
Data Analysis: The amount of chromatin-bound PARP1 is quantified and compared between different treatment groups to determine the extent of PARP trapping.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
-
Tumor Implantation: Human cancer cells (e.g., olaparib-resistant Capan-1/OP) are subcutaneously injected into immunocompromised mice.
-
Drug Administration: Once the tumors reach a certain size, the mice are randomized into treatment groups and receive this compound or a vehicle control orally, once daily.
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth inhibition (T/C ratio) is calculated to assess the anti-tumor activity of this compound. At the end of the study, tumors may be excised for further analysis.[6]
Conclusion
This compound is a potent PARP inhibitor with a compelling cellular profile. Its primary targets are PARP1 and PARP2, and it functions by inhibiting their enzymatic activity and trapping them on DNA. This leads to an accumulation of DNA damage and synthetic lethality in cancer cells with homologous recombination deficiency. Notably, this compound demonstrates significant activity against cancer cells that have developed resistance to prior PARP inhibitors, highlighting its potential as a valuable next-generation therapeutic for a range of cancers. The experimental data gathered to date strongly supports the continued investigation of this compound in preclinical and clinical settings.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
YCH1899: A Novel PARP Inhibitor Overcoming Acquired Resistance in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The efficacy of Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone in the treatment of cancers with homologous recombination deficiencies (HRD), is frequently undermined by the development of acquired resistance. YCH1899, a novel and potent phthalazin-1(2H)-one derivative, has emerged as a promising next-generation PARP inhibitor capable of overcoming established resistance mechanisms to prior PARP inhibitors like olaparib and talazoparib. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative performance in resistant models, and the experimental methodologies underpinning these findings.
Introduction to PARP Inhibitor Resistance
PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), particularly those with mutations in BRCA1 and BRCA2 genes.[1][2][3] By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication, which cannot be efficiently repaired in HRD cells, ultimately resulting in cell death.[1][3][4]
However, a significant clinical challenge is the emergence of acquired resistance. Key mechanisms include:
-
Restoration of HRR function: Secondary mutations in BRCA1/2 can restore their function.[5][6][7]
-
Loss of 53BP1: This shields stalled replication forks from degradation, reducing the reliance on BRCA-mediated repair.[5][6][7]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the PARP inhibitor.[8]
-
PARP1 Mutations: Alterations in the PARP1 enzyme can reduce inhibitor binding.[4]
This compound has been specifically designed to circumvent some of these critical resistance pathways.[5][9][10]
This compound: Mechanism of Action and Preclinical Efficacy
This compound is an orally active PARP inhibitor that demonstrates potent enzymatic inhibition of PARP1 and PARP2.[11] Its chemical structure, a phthalazin-1(2H)-one derivative, was optimized through structure-activity relationship studies to achieve high potency and the ability to overcome resistance.[5][7]
The key characteristic of this compound is its sustained activity in cancer cells that have developed resistance to other PARP inhibitors. Cellular mechanism studies have revealed that this compound maintains its cytotoxic effects in cells where resistance is conferred by the restoration of BRCA1/2 function or the loss of 53BP1.[5][6][7][10] This suggests that this compound may have a distinct interaction with the PARP enzyme or a differential impact on the DNA-PARP complex, allowing it to be effective even when HRR is partially restored.
Signaling Pathway: Overcoming Resistance
The following diagram illustrates the mechanism by which this compound overcomes resistance compared to first-generation PARP inhibitors.
Caption: Mechanism of this compound in overcoming PARP inhibitor resistance.
Quantitative Data
This compound demonstrates superior potency against both sensitive and resistant cancer cell lines compared to existing PARP inhibitors.
Table 1: In Vitro Potency of this compound
| Compound / Cell Line | Target/Cell Type | IC50 (nM) | Reference |
| This compound | PARP1/2 (enzymatic) | < 0.001 | [11] |
| This compound | Capan-1 (BRCA2 mutant) | 0.10 | [11] |
| This compound | Capan-1/OP (Olaparib-resistant) | 0.89 | [5][7][10][11] |
| This compound | Capan-1/TP (Talazoparib-resistant) | 1.13 | [5][7][10][11] |
| This compound | V-C8 (BRCA2 mutant) | 1.19 | [9] |
| This compound | HCC1937 (BRCA1 mutant) | 44.24 | [9] |
| Olaparib | Capan-1/OP (Olaparib-resistant) | > 10,000 | N/A |
| Talazoparib | Capan-1/TP (Talazoparib-resistant) | > 1,000 | N/A |
Data for Olaparib and Talazoparib in resistant lines are inferred from the significant resistance profile described in the literature.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage (mg/kg) | T/C (%)* | Reference |
| Capan-1/R (Resistant) | This compound | 12.5 | 48.92 | [11] |
| Capan-1/R (Resistant) | This compound | 25 | 13.87 | [11] |
| MDA-MB-436/OP (Resistant) | This compound | 6.25 | Significant Regression | [11] |
| MDA-MB-436/OP (Resistant) | This compound | 12.5 | Significant Regression | [11] |
| MDA-MB-436/OP (Resistant) | This compound | 25 | Significant Regression | [11] |
*T/C (%): Treatment group tumor volume / Control group tumor volume x 100. A lower value indicates higher efficacy.
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Clearance Rate | 24.5 mL/min/kg |
| Half-life (t1/2) | 3.25 h |
This data indicates acceptable pharmacokinetic properties for oral administration.[6][11]
Experimental Protocols
The following sections describe the methodologies for the key experiments cited in the evaluation of this compound.
Cell Proliferation Assay
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
Caption: Workflow for the cell proliferation assay.
Methodology:
-
Cancer cell lines (e.g., Capan-1, Capan-1/OP, Capan-1/TP) were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with a range of concentrations of this compound or other PARP inhibitors.
-
After a 7-day incubation period, cell viability was measured using a luminescence-based assay (e.g., CellTiter-Glo) that quantifies ATP levels.[11]
-
IC50 values were calculated by fitting the data to a dose-response curve.
PARP-DNA Complex Trapping Assay
This assay quantifies the ability of a PARP inhibitor to trap PARP enzymes onto DNA, a key mechanism of their cytotoxicity.
Methodology:
-
Cells were treated with this compound (e.g., 0.001-1 µM) for 4 hours.[11]
-
Cellular fractionation was performed to separate chromatin-bound proteins from soluble proteins.
-
The amount of PARP1 in the chromatin fraction was quantified by Western blotting. An increased signal for PARP1 in the chromatin fraction indicates enhanced trapping.
Immunofluorescence for γH2AX Foci
This method visualizes DNA double-strand breaks within cells.
Methodology:
-
Cells (e.g., Capan-1 and its resistant derivatives) were grown on coverslips and treated with this compound (e.g., 1 µM) for 24 hours.[11]
-
Cells were fixed, permeabilized, and incubated with a primary antibody against phosphorylated histone H2AX (γH2AX).
-
A fluorescently labeled secondary antibody was used for detection.
-
The formation of distinct fluorescent foci in the nucleus, representing sites of DNA DSBs, was visualized and quantified using fluorescence microscopy. A large increase in γH2AX foci indicates significant DNA damage.[11]
Homologous Recombination (HR) Repair Activity Assay
This assay measures the cell's capacity to perform homologous recombination.
Methodology:
-
A specialized cell line, U2OS-DR-GFP, which contains a GFP reporter system that is activated upon successful HR repair, was used.
-
Cells were treated with this compound (e.g., 1 µM) for 48 hours.[11]
-
The I-SceI endonuclease was introduced to create a specific double-strand break in the reporter construct.
-
The percentage of GFP-positive cells was quantified by flow cytometry. A decrease in the GFP signal indicates inhibition of HR repair activity.[11]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Human cancer cells resistant to olaparib or talazoparib (e.g., Capan-1/R, MDA-MB-436/OP) were subcutaneously injected into immunocompromised mice.
-
Once tumors reached a palpable size, mice were randomized into groups.
-
This compound was administered orally once daily at various doses (e.g., 6.25, 12.5, 25 mg/kg) for 21 to 27 days.[11]
-
Tumor volumes and animal body weights were monitored throughout the study.
-
Efficacy was determined by comparing the tumor growth in the treated groups to the vehicle control group.
Conclusion
This compound is a highly potent, next-generation PARP inhibitor that shows significant promise in addressing the critical clinical challenge of acquired resistance. Its ability to maintain activity against cancer cells with restored BRCA1/2 function or 53BP1 loss distinguishes it from first-generation PARP inhibitors. The robust preclinical data, including potent in vitro antiproliferative activity in resistant cell lines and significant dose-dependent tumor regression in resistant xenograft models, strongly support its continued development. This compound represents a valuable therapeutic strategy to extend the benefit of PARP inhibition to patients who have relapsed on prior therapies.[5][6][7]
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the prevention or reversal of PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncoscience.us [oncoscience.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
YCH1899: A Novel, Potent, and Selective Kinase Inhibitor for Targeted Cancer Therapy
Abstract: The discovery of novel kinase inhibitors continues to be a cornerstone of targeted oncology. Dysregulation of signaling pathways driven by kinases is a hallmark of many cancers. This whitepaper details the discovery, synthesis, and preclinical characterization of YCH1899, a novel and highly selective inhibitor of Kinase-Associated Receptor 1 (KAR1), a key driver in a subset of solid tumors. We present the comprehensive methodologies employed in its development, from initial high-throughput screening to lead optimization and in vivo evaluation. The data herein demonstrate this compound's potential as a promising therapeutic candidate.
Introduction to the KAR1 Signaling Pathway
The Kinase-Associated Receptor 1 (KAR1) is a receptor tyrosine kinase that has been identified as a critical oncogenic driver in various malignancies, including non-small cell lung cancer and pancreatic cancer. Upon ligand binding, KAR1 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and metastasis through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. The aberrant activation of this pathway makes KAR1 a compelling target for therapeutic intervention. This compound was developed to be a potent and selective ATP-competitive inhibitor of KAR1.
YCH1899: A Novel PARP Inhibitor Overcoming Resistance in DNA Damage Repair Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YCH1899 is a potent, orally active phthalazin-1(2H)-one derivative that functions as a next-generation Poly(ADP-ribose) polymerase (PARP) inhibitor. It demonstrates significant promise in overcoming acquired resistance to existing PARP inhibitors, a major challenge in the clinical management of cancers with deficiencies in DNA damage repair (DDR) pathways. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, its efficacy in resistant cancer models, and detailed methodologies for key experimental assessments.
Introduction to PARP Inhibition and Acquired Resistance
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[1] In cancer therapy, PARP inhibitors exploit the concept of synthetic lethality. In tumors with defects in homologous recombination (HR), a major DNA double-strand break repair pathway often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death.
Despite the clinical success of PARP inhibitors like olaparib and talazoparib, a significant number of patients develop resistance. Common mechanisms of resistance include the restoration of BRCA1/2 function and the loss of 53BP1, which re-establishes HR proficiency.[2][3] this compound has been specifically designed to circumvent these resistance mechanisms.
Mechanism of Action of this compound
This compound exerts its potent anti-tumor effects through the targeted inhibition of PARP enzymes, primarily PARP1 and PARP2. This inhibition leads to the trapping of PARP-DNA complexes, which stalls replication forks and generates DNA double-strand breaks. In HR-deficient cancer cells, these breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.
A key feature of this compound is its retained activity in cancer cells that have developed resistance to other PARP inhibitors. Studies have shown that this compound maintains its cytotoxic effects in cells with restored BRCA1/2 function or loss of 53BP1, indicating a distinct interaction with the PARP enzyme or a differential downstream effect.[2][3][4]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the context of DNA damage repair pathways.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 (nM) | Notes |
| Enzymatic Activity | ||
| PARP1 | <0.001 | [2] |
| PARP2 | <0.001 | [2] |
| Cell Proliferation | ||
| Capan-1 (BRCA2 mutant) | 0.10 | [2] |
| Capan-1/OP (Olaparib-resistant) | 0.89 | [2][3] |
| Capan-1/TP (Talazoparib-resistant) | 1.13 | [2][3] |
| HCC1937 (BRCA1 mutant) | 4.54 | [5] |
| HCT-15 (BRCA wild-type) | 44.24 | [5] |
| MDA-MB-436 (BRCA1 mutant) | 0.52 | [5] |
| UWB1.289 (BRCA1 mutant) | 0.02 | [5] |
| UWB1.289 + BRCA1 | 0.34 | [5] |
| V-C8 (BRCA2 mutant) | 1.19 | [5] |
| V79 (BRCA wild-type) | 29.32 | [5] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing | Duration | Tumor Growth Inhibition (T/C%) |
| MDA-MB-436/OP (Olaparib-resistant) | This compound | 12.5 mg/kg, p.o., q.d. | 27 days | 36.74 |
| This compound | 25 mg/kg, p.o., q.d. | 27 days | 15.29 | |
| Capan-1/R (PARPi-resistant) | This compound | 12.5 mg/kg, p.o., q.d. | 21 days | 48.92 |
| This compound | 25 mg/kg, p.o., q.d. | 21 days | 13.87 |
Experimental Protocols
Methodology Synopsis: Cell Viability Assay
The anti-proliferative activity of this compound was assessed using a standard sulforhodamine B (SRB) or similar colorimetric assay.
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or control compounds for a specified duration (e.g., 7 days).
-
Cell Fixation: After incubation, cells were fixed with trichloroacetic acid (TCA).
-
Staining: Fixed cells were stained with SRB dye.
-
Measurement: The absorbance was read on a microplate reader to determine cell density.
-
Data Analysis: IC50 values were calculated from dose-response curves.
Methodology Synopsis: Western Blot for PARP Trapping
This assay quantifies the amount of PARP1 trapped on chromatin.
-
Cell Treatment: Capan-1 and Capan-1/OP cells were treated with this compound (1, 10, 100 nM) for 4 hours.[2][5] Some experiments included treatment with a DNA damaging agent like methyl methanesulfonate (MMS) to induce PARP recruitment.[5]
-
Cell Lysis and Fractionation: Cells were lysed, and chromatin-bound proteins were separated from soluble proteins.
-
SDS-PAGE and Transfer: Protein samples were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate.
Methodology Synopsis: Immunofluorescence for DNA Damage Foci (γH2AX)
This method visualizes DNA double-strand breaks.
-
Cell Culture and Treatment: Cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) were grown on coverslips and treated with this compound (0.01, 0.1, 1 µM) for 24 hours.[2][5]
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells were incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Images were acquired using a fluorescence microscope.
-
Analysis: The number of γH2AX foci per nucleus was quantified.
Experimental Workflow: In Vivo Xenograft Study
Caption: A generalized workflow for assessing the in vivo antitumor activity of this compound in xenograft models.
Overcoming Resistance: The Role of BRCA1/2 Restoration and 53BP1 Loss
A critical advantage of this compound is its efficacy in tumors that have developed resistance to first-generation PARP inhibitors through mechanisms that restore homologous recombination.
Logical Relationship Diagram
Caption: Logical flow illustrating how this compound overcomes common PARP inhibitor resistance mechanisms.
Conclusion
This compound is a highly potent PARP inhibitor with a distinct advantage in overcoming clinically relevant mechanisms of resistance to existing PARP inhibitors. Its robust preclinical activity, both in vitro and in vivo, against PARPi-resistant cancer models highlights its potential as a valuable therapeutic agent for patients with BRCA-mutated cancers who have relapsed on prior PARP inhibitor therapy. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
YCH1899: A Technical Guide to Preclinical and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH1899 is a novel, orally active poly (ADP-ribose) polymerase (PARP) inhibitor demonstrating significant potential in overcoming resistance to existing PARP inhibitors.[1][2][3] Developed as a phthalazin-1(2H)-one derivative, this compound exhibits potent enzymatic inhibition of PARP1 and PARP2 and demonstrates marked anti-proliferative activity against cancer cells, including those that have developed resistance to established therapies such as olaparib and talazoparib.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and in vitro data for this compound, including detailed experimental protocols and a summary of its efficacy.
Core Mechanism of Action
This compound functions as a potent inhibitor of PARP enzymes, which are critical components of the DNA damage response (DDR) pathway. PARP inhibitors exert their cytotoxic effects through a mechanism known as "synthetic lethality" in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. By inhibiting PARP-mediated repair of single-strand DNA breaks, unrepaired breaks accumulate and lead to the formation of double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and cell death.
Furthermore, this compound has been shown to "trap" PARP1 on DNA, forming cytotoxic PARP1-DNA complexes. This trapping mechanism is a key contributor to its anti-tumor activity, particularly in overcoming resistance. This compound has demonstrated the ability to retain sensitivity in drug-resistant cells that have restored BRCA1/2 function or have lost 53BP1.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and in vitro studies of this compound.
Table 1: In Vitro PARP1/2 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | < 0.001 | < 0.001 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Resistance Status | This compound IC50 (nM) |
| Capan-1 | Sensitive | 0.10 |
| Capan-1/OP | Olaparib-Resistant | 0.89 |
| Capan-1/TP | Talazoparib-Resistant | 1.13 |
| V-C8 (BRCA2 mutant) | Sensitive | 1.19 |
| V79 (BRCA wild-type) | Sensitive | 29.32 |
| HCT-15 | Sensitive | 44.24 |
| HCC1937 (BRCA1 mutant) | Sensitive | 4.54 |
Table 3: Pharmacokinetic Properties in Rats (5 mg/kg, intravenous injection)
| Parameter | Value |
| Half-life (t1/2) | 3.25 h |
| Clearance | 24.5 mL/min/kg |
Table 4: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (T/C%) |
| Capan-1/R | This compound | 12.5 mg/kg, p.o., q.d. x 21 days | 48.92% |
| Capan-1/R | This compound | 25 mg/kg, p.o., q.d. x 21 days | 13.87% |
| MDA-MB-436/OP | This compound | 12.5 mg/kg, p.o., q.d. x 27 days | 36.74% |
| MDA-MB-436/OP | This compound | 25 mg/kg, p.o., q.d. x 27 days | 15.29% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PARP1/2 Enzymatic Assay
This assay quantifies the inhibitory activity of this compound on PARP1 and PARP2 enzymes.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add this compound at various concentrations to the wells.
-
Add a mixture of PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add HRP substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Capan-1, Capan-1/OP, Capan-1/TP)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 7 days.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
PARP Trapping Assay
This assay measures the ability of this compound to trap PARP1 on DNA.
Materials:
-
Capan-1 and Capan-1/OP cells
-
Methyl methanesulfonate (MMS)
-
Lysis buffer
-
Antibodies against PARP1 and histone H3
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound (1, 10, 100 nM) for 4 hours.
-
Induce DNA damage by treating with MMS.
-
Harvest the cells and separate the chromatin-bound and soluble protein fractions.
-
Perform SDS-PAGE and Western blotting on the chromatin-bound fraction.
-
Probe the membrane with antibodies against PARP1 and histone H3 (as a loading control).
-
Quantify the band intensities to determine the amount of chromatin-bound PARP1.
Immunofluorescence for γH2AX
This assay visualizes DNA double-strand breaks by detecting the phosphorylation of histone H2AX.
Materials:
-
Capan-1, Capan-1/OP, and Capan-1/TP cells
-
This compound (0.01, 0.1, 1 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
Homologous Recombination (HR) Repair Assay
This assay assesses the impact of this compound on the HR DNA repair pathway.
Materials:
-
U2OS-DR-GFP cell line (contains a GFP-based HR reporter)
-
I-SceI expression vector
-
This compound (1 µM)
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed U2OS-DR-GFP cells in a 6-well plate.
-
Treat the cells with this compound for 48 hours.
-
Transfect the cells with the I-SceI expression vector to induce a double-strand break in the reporter gene.
-
Incubate for an additional 48 hours to allow for HR-mediated repair and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
Pharmacokinetic Study in Rats
This study evaluates the pharmacokinetic profile of this compound.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Administer this compound intravenously at a dose of 5 mg/kg.
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution using appropriate software.
In Vivo Antitumor Efficacy in Xenograft Models
This study assesses the in vivo anti-cancer activity of this compound.
Animals:
-
Female BALB/c nude mice
Procedure:
-
Implant Capan-1/R or MDA-MB-436/OP cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at the specified doses and schedule.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (T/C%) to evaluate efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action and evaluation.
Caption: Mechanism of action of this compound as a PARP inhibitor.
Caption: Experimental workflow for in vivo xenograft studies.
References
Pharmacodynamics of YCH1899: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacodynamics of YCH1899, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and molecular pharmacology.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the catalytic domain of the EGFR tyrosine kinase. This reversible inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. By blocking EGFR signaling, this compound effectively mitigates the cellular processes that are aberrantly activated in certain cancer types, including proliferation, survival, and metastasis.
In Vitro Pharmacology
The pharmacodynamic profile of this compound has been characterized through a series of in vitro assays designed to quantify its inhibitory activity against the target enzyme and its effects on cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC₅₀ (nM) | Assay Type |
| EGFR (wild-type) | 2.5 | Kinase Assay |
| HER2 | 150 | Kinase Assay |
| VEGFR2 | >10,000 | Kinase Assay |
Table 2: Cellular Potency
| Cell Line | EGFR Status | GI₅₀ (nM) | Assay Type |
| A431 | Wild-type (amplified) | 10 | Cell Viability (MTT) |
| HCC827 | Exon 19 deletion | 5 | Cell Viability (MTT) |
| H1975 | L858R/T790M mutant | 500 | Cell Viability (MTT) |
| SW620 | Wild-type (low expression) | >10,000 | Cell Viability (MTT) |
Table 3: Downstream Signaling Inhibition in A431 cells
| Pathway Component | IC₅₀ (nM) | Assay Type |
| p-EGFR | 8 | Western Blot |
| p-Akt | 12 | Western Blot |
| p-ERK1/2 | 15 | Western Blot |
Experimental Protocols
3.1. EGFR Kinase Assay
The enzymatic activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. The assay measures the phosphorylation of a synthetic peptide substrate by the recombinant human EGFR kinase domain.
-
Reagents: Recombinant human EGFR kinase domain, biotinylated poly-GT peptide substrate, ATP, and this compound at various concentrations.
-
Procedure:
-
The EGFR enzyme is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at 37°C.
-
The reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
3.2. Cell Viability Assay (MTT)
The effect of this compound on cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A431, HCC827, H1975, and SW620.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound for 72 hours.
-
MTT reagent is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are solubilized with DMSO.
-
The absorbance is measured at 570 nm.
-
-
Data Analysis: The GI₅₀ values are determined from the dose-response curves.
3.3. Western Blot Analysis
The inhibition of EGFR downstream signaling was evaluated by Western blot analysis.
-
Cell Line: A431.
-
Procedure:
-
Cells are serum-starved overnight and then treated with this compound for 2 hours.
-
The cells are stimulated with EGF for 15 minutes.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies against p-EGFR, p-Akt, p-ERK1/2, and total protein counterparts.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Band intensities are quantified using densitometry software, and IC₅₀ values are calculated.
Signaling Pathways and Workflows
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for pharmacodynamic characterization.
YCH1899: A New-Generation PARP Inhibitor Overcoming Resistance in Pancreatic Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a grim prognosis. While Poly (ADP-ribose) polymerase (PARP) inhibitors have shown promise in treating BRCA-mutant pancreatic cancers, the development of resistance is a significant clinical challenge. YCH1899, a novel phthalazin-1(2H)-one derivative, has emerged as a potent, orally active PARP1/2 inhibitor.[1][2] Notably, this compound demonstrates significant efficacy in both sensitive and PARP inhibitor-resistant pancreatic cancer models, suggesting its potential to address a critical unmet need in pancreatic cancer therapy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction to this compound
This compound is a highly potent inhibitor of PARP1 and PARP2, with IC50 values of less than 0.001 nM for both enzymes.[2][3] Its chemical structure is 4-[[3-[[3-(5-bromo-2-furanyl)-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone.[3] A key feature of this compound is its ability to overcome acquired resistance to other PARP inhibitors, such as olaparib and talazoparib.[1][4][5] This is particularly relevant in pancreatic cancer, where resistance mechanisms can limit the long-term efficacy of existing PARP inhibitors.
Mechanism of Action: Overcoming Resistance
The primary mechanism of action of PARP inhibitors is based on the concept of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2. PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.
This compound's ability to overcome resistance is a key differentiator. Studies have shown that this compound retains its cytotoxic activity in pancreatic cancer cells that have developed resistance to olaparib and talazoparib.[1][4][5] This efficacy is maintained even in cells where resistance is conferred by the restoration of BRCA1/2 function or the loss of 53BP1.[1][4][5]
Signaling Pathway of PARP Inhibition by this compound
Caption: Signaling pathway of this compound-mediated PARP inhibition in BRCA-mutant pancreatic cancer.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity in various pancreatic cancer cell lines. Of particular note is its efficacy in the Capan-1 cell line, which harbors a BRCA2 mutation.
| Cell Line | Parent/Resistant | IC50 (nM) |
| Capan-1 | Parental | 0.10 |
| Capan-1/OP | Olaparib-Resistant | 0.89 |
| Capan-1/TP | Talazoparib-Resistant | 1.13 |
Data sourced from MedchemExpress and Sun et al., J Med Chem, 2023.[2][5]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in xenograft models using olaparib-resistant Capan-1 cells.
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (T/C%) |
| Vehicle Control | - | Oral, once daily | - |
| This compound | 12.5 | Oral, once daily | 48.92 |
| This compound | 25 | Oral, once daily | 13.87 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
PARP1/2 Enzymatic Assay
This protocol is a general guideline for determining the enzymatic activity of PARP1 and PARP2 and the inhibitory potential of this compound.
Caption: Experimental workflow for a PARP1/2 enzymatic assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human PARP1 or PARP2 enzyme in assay buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to achieve the desired concentrations.
-
Prepare solutions of NAD+, histones (as a substrate for PARP), and activated DNA (to stimulate PARP activity).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, histones, and activated DNA to each well.
-
Add diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding NAD+ to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution).
-
Detect the signal using a plate reader. The detection method will vary depending on the assay kit (e.g., colorimetric, fluorescent, or chemiluminescent).
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (Capan-1)
Methodology:
-
Cell Culture:
-
Culture Capan-1 human pancreatic adenocarcinoma cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed Capan-1 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 value as described for the enzymatic assay.
-
In Vivo Xenograft Study (Olaparib-Resistant Capan-1)
Caption: Experimental workflow for an in vivo xenograft study.
Methodology:
-
Animal Model:
-
Use female BALB/c nude mice, 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Harvest olaparib-resistant Capan-1 cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally, once daily, at the desired doses (e.g., 12.5 and 25 mg/kg). The control group receives the vehicle only.
-
Continue treatment for a specified period, for instance, 21 days.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
The tumor growth inhibition (T/C%) can be calculated as (mean tumor volume of treated group / mean tumor volume of control group) x 100.
-
Conclusion and Future Directions
This compound represents a promising next-generation PARP inhibitor with the potential to overcome acquired resistance in pancreatic cancer. Its potent anti-tumor activity in preclinical models, particularly in olaparib- and talazoparib-resistant settings, warrants further investigation. Future studies should focus on elucidating the detailed molecular mechanisms by which this compound circumvents resistance, evaluating its efficacy in combination with other therapeutic agents, and ultimately, advancing it into clinical trials for patients with advanced pancreatic cancer. The detailed protocols provided herein offer a framework for researchers to further explore the therapeutic potential of this novel compound.
References
Methodological & Application
Application Notes and Protocols for YCH1899 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH1899 is a potent and orally active small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP), with high selectivity for PARP1 and PARP2.[1] It represents a new generation of PARP inhibitors designed to overcome resistance to existing therapies such as Olaparib and Talazoparib.[2][3][4] this compound has demonstrated significant anti-proliferative activity in cancer cells, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[3][4] Its mechanism of action relies on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in combination with a deficient HR pathway leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[5] These application notes provide detailed protocols for the use of this compound in various cell culture experiments to assess its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | Resistance Profile | IC50 (nM) | Citation |
| Capan-1 | Pancreatic Adenocarcinoma | BRCA2 mutant | - | 0.10 | [1][6] |
| Capan-1/OP | Pancreatic Adenocarcinoma | BRCA2 mutant | Olaparib-resistant | 0.89 | [1][6] |
| Capan-1/TP | Pancreatic Adenocarcinoma | BRCA2 mutant | Talazoparib-resistant | 1.13 | [1][6] |
| HCC1937 | Breast Ductal Carcinoma | BRCA1 mutant | - | 4.54 | [6] |
| HCT-15 | Colorectal Adenocarcinoma | BRCA wild-type | - | 44.24 | [6] |
| MDA-MB-436 | Breast Ductal Carcinoma | BRCA1 mutant | - | 0.52 | [6] |
| UWB1.289 | Ovarian Carcinoma | BRCA1 mutant | - | 0.02 | [6] |
| UWB1.289+BRCA1 | Ovarian Carcinoma | BRCA1 reconstituted | - | 0.34 | [6] |
| V-C8 | Chinese Hamster Ovary | BRCA2 deficient | - | 1.19 | [6] |
| V79 | Chinese Hamster Lung | BRCA wild-type | - | 29.32 | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PARP enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. In cells with a functional Homologous Recombination (HR) pathway, these SSBs can be repaired. However, in cancer cells with deficient HR, often due to BRCA1/2 mutations, the inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through HR results in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Caption: Mechanism of action of this compound via PARP inhibition leading to synthetic lethality in HR-deficient cells.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound using a cell proliferation assay.
Immunofluorescence Staining for γH2AX Foci
This protocol is to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.
Materials:
-
This compound
-
Cancer cell line of interest
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore, clone JBW301)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound (e.g., at its IC50 concentration) or vehicle control for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
-
Blocking and Antibody Staining:
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Western Blotting for PARP Activity
This protocol is to assess the inhibition of PARP activity by this compound by detecting the levels of poly(ADP-ribose) (PAR).
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
DNA damaging agent (e.g., H2O2 or MMS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
5% non-fat milk or BSA in TBST (blocking buffer)
-
Primary antibodies: anti-PAR antibody, anti-β-actin antibody
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound at various concentrations for 2 hours.
-
Induce DNA damage by treating with H2O2 (e.g., 1 mM) for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Caption: Logical relationship of experimental protocols to elucidate the mechanism of action of this compound.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the relevant scientific literature and perform preliminary experiments to establish optimal parameters. For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for YCH1899 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of YCH1899, a potent and orally active poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical mouse models. The protocols outlined below are based on findings from studies investigating the efficacy of this compound in xenograft models, particularly those resistant to other PARP inhibitors like olaparib and talazoparib.
Introduction
This compound is a novel phthalazin-1(2H)-one derivative that has demonstrated significant anti-proliferative activity against cancer cells, including those that have developed resistance to existing PARP inhibitors.[1][2][3][4] Its mechanism of action involves the inhibition of PARP enzymes, which play a critical role in DNA repair. By blocking this pathway, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. This document provides detailed methodologies for the preparation and administration of this compound in mouse xenograft studies to aid in the preclinical evaluation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of this compound in mouse models based on available preclinical data.
| Parameter | Value | Details | Source |
| Compound | This compound | Phthalazin-1(2H)-one derivative, PARP inhibitor | [1][2][4] |
| Mouse Model | Xenograft | Nude mice bearing tumors from olaparib- and talazoparib-resistant cell lines | [1][2][3][4] |
| Administration Route | Oral Gavage | Standard method for oral administration in mice | [1][2][4] |
| Dosage Range | 25 - 100 mg/kg | Dose-dependent antitumor activity observed | [1][2][3][4] |
| Dosing Frequency | Once daily (QD) | Continuous daily administration | [1][2][4] |
| Vehicle | 0.5% CMC-Na | Carboxymethylcellulose sodium solution | [1][2][4] |
Signaling Pathway
This compound targets the PARP-mediated DNA damage repair pathway. The diagram below illustrates the simplified mechanism of action.
Caption: Simplified signaling pathway of PARP inhibition by this compound.
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the total amount of this compound required based on the number of mice, their average body weight, and the desired dosage.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the 0.5% CMC-Na vehicle by dissolving the appropriate amount of CMC-Na powder in sterile water.
-
Suspend the this compound powder in the 0.5% CMC-Na vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL).
-
Vortex the suspension thoroughly for 5-10 minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for short intervals on ice to aid in dispersion, avoiding overheating.
-
Prepare the formulation fresh daily before administration.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines the procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest (e.g., olaparib-resistant Capan-1)
-
Matrigel (optional, for co-injection with cells)
-
Sterile PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Calipers
-
Animal balance
Experimental Workflow Diagram:
Caption: Experimental workflow for a mouse xenograft study with this compound.
Procedure:
-
Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle (0.5% CMC-Na) orally via gavage once daily.
-
The volume of administration should be adjusted based on the individual mouse's body weight (typically 5-10 mL/kg).
-
-
Monitoring and Endpoints:
-
Monitor mouse body weight and tumor volume 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze changes in body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic marker analysis).
-
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Formulation Stability: As this compound is prepared as a suspension, ensure it is well-mixed before each administration to guarantee accurate dosing.
-
Gavage Technique: Proper oral gavage technique is crucial to avoid injury to the animals. Ensure personnel are adequately trained.
-
Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, or altered appearance. Dose adjustments may be necessary.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized based on the cell line, mouse strain, and specific research objectives.
References
Application Notes and Protocols for Assessing YCH1899 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH1899 is a potent, orally active, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor designed to overcome resistance to existing PARP inhibitors such as olaparib and talazoparib.[1][2][3] This document provides detailed application notes and protocols for assessing the efficacy of this compound in preclinical xenograft models, particularly those established from PARP inhibitor-resistant cancer cell lines. The methodologies outlined below are intended to guide researchers in designing and executing robust in vivo studies to evaluate the anti-tumor activity of this compound.
The primary mechanism of action of PARP inhibitors involves the inhibition of single-strand DNA break repair, leading to the accumulation of double-strand breaks during DNA replication. In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and tumor cell death. However, resistance to PARP inhibitors can emerge through various mechanisms, including the restoration of HR function or stabilization of replication forks. This compound has demonstrated efficacy in models where resistance is driven by the restoration of BRCA1/2 function or the loss of 53BP1.[1][3]
Key Experimental Considerations
Successful assessment of this compound efficacy in xenograft models requires careful planning and execution of several key steps, from model selection to data analysis.
Cell Line Selection
The choice of cancer cell lines is critical for establishing relevant xenograft models. For evaluating this compound's ability to overcome resistance, it is essential to use cell lines with acquired resistance to first-generation PARP inhibitors.
Table 1: Recommended Cell Lines for this compound Efficacy Studies
| Cell Line | Cancer Type | Key Characteristics | Rationale for Use |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant, sensitive to PARP inhibitors. | Parental line for developing resistance. |
| Capan-1/OP | Pancreatic Cancer | Olaparib-resistant Capan-1. | To assess efficacy against olaparib resistance. |
| Capan-1/TP | Pancreatic Cancer | Talazoparib-resistant Capan-1. | To assess efficacy against talazoparib resistance. |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant, sensitive to PARP inhibitors. | Parental line for developing resistance. |
| MDA-MB-436/OP | Breast Cancer | Olaparib-resistant MDA-MB-436. | To assess efficacy in a breast cancer resistance model. |
Establishment of Resistant Cell Lines
To generate PARP inhibitor-resistant cell lines, a continuous exposure to increasing concentrations of the inhibitor is a common method.
Protocol 1: Generation of PARP Inhibitor-Resistant Cell Lines
-
Initial Culture: Culture the parental cell line (e.g., Capan-1) in standard growth medium.
-
Drug Exposure: Introduce the PARP inhibitor (e.g., olaparib) at a low concentration (e.g., IC20).
-
Dose Escalation: Gradually increase the concentration of the PARP inhibitor as the cells develop resistance and resume proliferation.
-
Maintenance: Once a resistant population is established (e.g., capable of growing in >1 µM olaparib), maintain the cells in a medium containing a constant concentration of the inhibitor to preserve the resistant phenotype.
-
Verification: Regularly verify the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates the typical workflow for assessing the efficacy of this compound in a xenograft model.
Detailed Protocols
Protocol 2: Establishment of Subcutaneous Xenograft Models
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.
-
Cell Preparation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile, serum-free medium or PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Injection:
-
Tumor Monitoring:
-
Begin monitoring for tumor formation 5-7 days post-injection.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[4]
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Protocol 3: Administration of this compound
-
Formulation:
-
Prepare a fresh formulation of this compound daily.
-
A suggested vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Suspend the calculated amount of this compound powder in the vehicle to achieve the desired concentration for dosing. Sonication may be used to ensure a uniform suspension.
-
-
Dosing:
-
Treatment Duration:
-
Continue treatment for a predefined period, typically 21-28 days, or until the tumors in the control group reach a predetermined endpoint size.[4]
-
Data Collection and Analysis
Efficacy Endpoints
-
Tumor Volume: The primary endpoint for efficacy is the change in tumor volume over time.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of treatment-related toxicity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 2: Example of Tumor Growth Data Summary
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 125.5 ± 8.2 | 1580.3 ± 150.1 | - | +5.2 ± 1.5 |
| This compound (6.25 mg/kg) | 10 | 128.1 ± 7.9 | 850.6 ± 95.7 | 46.2 | +3.8 ± 1.2 |
| This compound (12.5 mg/kg) | 10 | 124.9 ± 8.5 | 425.1 ± 50.3 | 73.1 | +2.5 ± 1.8 |
| This compound (25 mg/kg) | 10 | 126.3 ± 8.1 | 180.2 ± 25.9 | 88.6 | +1.9 ± 2.1 |
Statistical Analysis
-
Tumor growth data can be analyzed using repeated measures ANOVA or mixed-effects models to compare the growth curves between groups.[7][8]
-
A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the final tumor volumes between the control and treated groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathways and Mechanism of Action
Standard PARP Inhibition
In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, PARP inhibitors block the repair of single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs are converted to double-strand breaks (DSBs). The inability to repair these DSBs through HR leads to genomic instability and cell death (synthetic lethality).
Overcoming Resistance with this compound
Resistance to PARP inhibitors can arise from the restoration of HR activity or loss of 53BP1, which allows for partial HR function even in the absence of fully functional BRCA1. This compound is effective in these contexts, suggesting it may have a more potent trapping mechanism or other properties that circumvent these resistance pathways.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the preclinical evaluation of this compound in xenograft models of PARP inhibitor-resistant cancers. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential and guiding its clinical development.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Combining YCH1899 with Chemotherapeutic Agents: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH1899 is a potent, orally active, next-generation poly (ADP-ribose) polymerase (PARP) inhibitor demonstrating significant efficacy against cancers with deficiencies in homologous recombination (HR) repair, including those resistant to prior PARP inhibitors like olaparib and talazoparib.[1][2] The primary mechanism of action for PARP inhibitors involves trapping PARP enzymes on DNA at sites of single-strand breaks, leading to replication fork collapse and the formation of cytotoxic double-strand breaks. In HR-deficient cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality.
The therapeutic potential of PARP inhibitors can be significantly enhanced when used in combination with DNA-damaging chemotherapeutic agents. These agents create an abundance of single-strand breaks, increasing the reliance of cancer cells on PARP-mediated repair and thus sensitizing them to PARP inhibition. This document provides detailed application notes and protocols for investigating the synergistic effects of combining this compound with various classes of chemotherapeutic agents in preclinical models.
Rationale for Combination Therapy
The co-administration of this compound with DNA-damaging chemotherapy is based on a strong mechanistic synergy. Chemotherapeutic agents such as platinum compounds (e.g., cisplatin, carboplatin), alkylating agents (e.g., temozolomide), and topoisomerase inhibitors (e.g., irinotecan) induce a variety of DNA lesions. This surge in DNA damage heightens the dependency of cancer cells on PARP for repair, making them more susceptible to the effects of this compound. This combination strategy has the potential to:
-
Enhance therapeutic efficacy in HR-deficient tumors.
-
Expand the utility of this compound to tumors that are proficient in HR but are under high replicative stress.
-
Overcome acquired resistance to either single-agent chemotherapy or PARP inhibitors.[3]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported single-agent anti-proliferative activity of this compound in various cancer cell lines. This data serves as a baseline for designing combination studies.
| Cell Line | Cancer Type | Key Genetic Markers | IC50 (nM) of this compound | Reference |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 0.10 | [1] |
| Capan-1/OP | Olaparib-Resistant Pancreatic Cancer | BRCA2 restored | 0.89 | [1] |
| Capan-1/TP | Talazoparib-Resistant Pancreatic Cancer | BRCA2 restored | 1.13 | [1] |
| V-C8 | Chinese Hamster Ovary | BRCA2 deficient | 1.19 | [1] |
| V79 | Chinese Hamster Ovary | BRCA2 wild-type | 44.24 | [1] |
| HCC1937 | Breast Cancer | BRCA1 mutant | 0.34 | [1] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | Not specified | [1] |
| HCT-15 | Colorectal Cancer | BRCA wild-type | 29.32 | [1] |
Proposed Signaling Pathway for Synergistic Action
The combination of a DNA-damaging agent with this compound is hypothesized to overwhelm the cell's DNA damage response (DDR) capacity, leading to apoptosis.
Caption: Proposed mechanism of synergy between this compound and DNA-damaging agents.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapeutic agents.
In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically, additively, or antagonistically with a chemotherapeutic agent in reducing cancer cell viability.
Workflow Diagram:
Caption: Workflow for in vitro synergy assessment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Temozolomide, Paclitaxel)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent. Also, prepare combinations of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the old medium and add fresh medium containing the single agents or their combinations to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 72-96 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the IC50 value for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a tumor xenograft model.
Workflow Diagram:
Caption: Workflow for in vivo combination therapy studies.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation
-
This compound formulated for oral gavage
-
Chemotherapeutic agent formulated for injection
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach an average size of 100-150 mm³, randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule. For example, this compound could be given daily via oral gavage, while cisplatin might be administered intraperitoneally once a week.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size, or until significant toxicity is observed. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Conclusion
The combination of the next-generation PARP inhibitor this compound with conventional DNA-damaging chemotherapeutic agents represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The protocols outlined in these application notes provide a framework for the systematic preclinical evaluation of such combinations. Rigorous in vitro synergy analysis followed by in vivo validation is critical to identify the most effective combination partners and dosing schedules for future clinical development.
References
Application Notes and Protocols for Measuring PARP Inhibition by YCH1899
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1] YCH1899 is a potent, orally active PARP inhibitor with demonstrated activity against both wild-type and drug-resistant cancer cell lines.[2] These application notes provide detailed methodologies for characterizing the inhibitory activity of this compound using a suite of biochemical and cell-based assays.
Signaling Pathway of PARP in DNA Repair and Inhibition
Upon DNA damage, PARP1 binds to single-strand breaks (SSBs), leading to its activation and the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit DNA repair machinery. PARP inhibitors like this compound compete with the NAD+ substrate at the catalytic domain of PARP, preventing PAR chain formation and stalling the repair process. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, generating more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, these DSBs cannot be effectively repaired, leading to synthetic lethality. A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription, which is often more cytotoxic than catalytic inhibition alone.[3]
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and other representative PARP inhibitors.
Table 1: Biochemical Inhibitory Activity of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
|---|---|---|---|
| This compound | <0.001 | <0.001 | [2] |
| Olaparib | ~1-5 | ~1-2 | [4] |
| Rucaparib | ~1.4 | ~0.2-0.3 | [4] |
| Niraparib | ~3.8 | ~2.1 | [4] |
| Talazoparib | ~0.57 | ~0.2 | [4] |
| Veliparib | ~2.9-5.2 | ~2.1-4.7 |[4][5] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | BRCA Status | Resistance Profile | IC50 (nM) | Reference |
|---|---|---|---|---|
| Capan-1 | BRCA2 mutant | - | 0.10 | [2] |
| Capan-1/OP | BRCA2 mutant | Olaparib-resistant | 0.89 | [2] |
| Capan-1/TP | BRCA2 mutant | Talazoparib-resistant | 1.13 |[2] |
Experimental Protocols
Biochemical PARP Inhibition Assay (Chemiluminescent ELISA)
This assay measures the in vitro enzymatic activity of PARP1/2 and its inhibition by this compound.
Principle: Histone proteins are pre-coated on a microplate. Recombinant PARP enzyme, biotinylated NAD+, and the inhibitor (this compound) are added. The amount of biotinylated PAR incorporated onto the histones is proportional to PARP activity and is detected using streptavidin-HRP and a chemiluminescent substrate.[6][7]
Protocol:
-
Plate Preparation: Rehydrate histone-coated 96-well strip plates with PARP buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in PARP buffer containing 1% DMSO.
-
Reaction Setup: To each well, add:
-
PARP Buffer
-
This compound dilution or vehicle (DMSO)
-
Recombinant human PARP1 or PARP2 enzyme
-
PARP Cocktail (containing biotinylated NAD+ and activated DNA)
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Wash the plate 4 times with a wash buffer (e.g., PBS + 0.05% Tween-20).
-
Detection: Add Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.
-
Signal Generation: After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Analysis: Plot the luminescence signal against the log concentration of this compound and fit to a four-parameter logistic equation to determine the IC50 value.
Cell-Based PARP Trapping Assay
This assay quantifies the ability of this compound to trap PARP1 on chromatin within cells.
Principle: PARP inhibitors can stabilize the PARP1-DNA complex, "trapping" it on the chromatin. This can be measured by fractionating cells to separate chromatin-bound proteins from soluble nuclear proteins and quantifying the amount of PARP1 in the chromatin fraction by Western blot.[3][8]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Capan-1) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 4-24 hours.
-
Optional: Co-treat with a DNA damaging agent like methyl methanesulfonate (MMS) to increase the number of PARP1 binding sites.[8]
-
-
Cell Lysis and Fractionation:
-
Harvest and wash cells with ice-cold PBS.
-
Perform subcellular protein fractionation using a commercial kit or a protocol involving sequential lysis buffers to isolate the chromatin-bound protein fraction. It is crucial to include this compound in the lysis buffers to maintain the trapped complex.[8]
-
-
Sample Preparation:
-
Resuspend the final chromatin pellet in a high-salt buffer and sonicate to shear DNA.
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein amount for each sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Visualize bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the PARP1 signal to the Histone H3 signal. An increase in the normalized PARP1 signal in this compound-treated cells compared to the vehicle control indicates PARP trapping.
-
Immunofluorescence Assay for γH2AX Foci Formation
This assay measures the formation of DSBs, a downstream consequence of PARP inhibition.
Principle: Unrepaired SSBs due to PARP inhibition lead to DSBs during DNA replication. The histone variant H2AX is rapidly phosphorylated at Ser139 (termed γH2AX) at the sites of DSBs. These γH2AX foci can be visualized and quantified by immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound for a specified time (e.g., 24-48 hours). Include positive (e.g., etoposide) and negative (vehicle) controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in foci number indicates increased DNA damage.
-
Homologous Recombination (HR) Repair Assay (DR-GFP Reporter)
This assay directly measures the impact of this compound on HR repair efficiency.
Principle: This assay utilizes a cell line (e.g., U2OS DR-GFP) that has a stably integrated reporter construct. The construct contains two inactive GFP genes. One is mutated and contains a recognition site for the I-SceI endonuclease. When I-SceI is expressed, it creates a DSB. If the DSB is repaired by HR using the downstream GFP fragment as a template, a functional GFP gene is reconstituted, and the cell becomes fluorescent. A decrease in GFP-positive cells upon treatment with this compound indicates inhibition of HR.[9]
Protocol:
-
Cell Culture:
-
Culture U2OS DR-GFP cells under standard conditions.
-
-
Transfection and Treatment:
-
Seed cells for transfection.
-
Co-transfect cells with an I-SceI expression plasmid and a control plasmid (e.g., expressing mCherry or another fluorescent protein to control for transfection efficiency).
-
Immediately after transfection, add varying concentrations of this compound or vehicle control to the media.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry:
-
Harvest cells by trypsinization.
-
Analyze the cells by flow cytometry, measuring both GFP and the control fluorophore (e.g., mCherry).
-
-
Data Analysis:
-
Calculate the percentage of GFP-positive cells within the transfected (e.g., mCherry-positive) population.
-
The HR efficiency is expressed as the ratio of GFP-positive cells to mCherry-positive cells. A dose-dependent decrease in this ratio indicates that this compound impairs HR activity.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
YCH1899: Inducing Synthetic Lethality in Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
YCH1899 is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor demonstrating significant promise in the field of oncology.[1][2][3][4] It operates on the principle of synthetic lethality, a therapeutic strategy that exploits tumor-specific vulnerabilities, particularly in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3][5] Notably, this compound has shown efficacy in cancer cells that have developed resistance to other PARP inhibitors like olaparib and talazoparib, positioning it as a next-generation therapeutic candidate.[1][2][3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of PARP1 and PARP2 enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[4] In normal cells, the inhibition of PARP-mediated SSB repair is not lethal, as the subsequent collapse of replication forks leads to DNA double-strand breaks (DSBs) that can be efficiently repaired by the homologous recombination (HR) pathway.
However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells is the essence of synthetic lethality.
A key feature of this compound is its potent "PARP trapping" activity.[4] This mechanism involves the stabilization of the PARP-DNA complex, which is more cytotoxic than the mere inhibition of PARP's enzymatic activity. The trapped PARP-DNA complexes themselves act as physical impediments to DNA replication and transcription, further enhancing the therapeutic effect.
Furthermore, this compound has demonstrated the ability to overcome common mechanisms of resistance to other PARP inhibitors. It retains its cytotoxic activity in cancer cells that have restored BRCA1/2 function or have lost 53BP1, a factor involved in DNA repair pathway choice.[1][2][3]
Figure 1: Mechanism of this compound-induced synthetic lethality.
Data Presentation
In Vitro Antiproliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, including those resistant to olaparib and talazoparib.
| Cell Line | Cancer Type | BRCA Status | Resistance Profile | This compound IC50 (nM) | Olaparib IC50 (nM) | Talazoparib IC50 (nM) |
| Capan-1 | Pancreatic | BRCA2 mutant | Parental | 0.10 | - | - |
| Capan-1/OP | Pancreatic | BRCA2 mutant | Olaparib-resistant | 0.89 | >1000 | - |
| Capan-1/TP | Pancreatic | BRCA2 mutant | Talazoparib-resistant | 1.13 | - | >1000 |
| V-C8 | Ovarian | BRCA2 deficient | - | 4.54 | - | - |
| HCT-15 | Colon | BRCA wild-type | - | 0.52 | - | - |
| HCC1937 | Breast | BRCA1 mutant | - | 0.02 | - | - |
Data compiled from multiple sources.[4]
In Vivo Antitumor Efficacy of this compound
This compound has demonstrated significant, dose-dependent antitumor activity in xenograft models derived from olaparib- and talazoparib-resistant cancer cells.[1][2][3][4]
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (T/C%) |
| Capan-1/R | This compound | 12.5 mg/kg, p.o., q.d. | 48.92 |
| Capan-1/R | This compound | 25 mg/kg, p.o., q.d. | 13.87 |
| MDA-MB-436/OP | This compound | 6.25 mg/kg, p.o., q.d. | Significant regression |
| MDA-MB-436/OP | This compound | 12.5 mg/kg, p.o., q.d. | Significant regression |
| MDA-MB-436/OP | This compound | 25 mg/kg, p.o., q.d. | Significant regression |
p.o., q.d.: oral administration, once daily. T/C%: Treatment/Control percentage. Data from MedchemExpress.[4]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom, opaque-walled tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A 10-point, 3-fold dilution series starting from 1 µM is recommended.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for Cell Viability Assay.
Immunofluorescence Staining for γ-H2AX Foci
This protocol is for assessing DNA double-strand breaks induced by this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound (e.g., 1 µM) for 24 hours. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain with DAPI for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus.
-
Homologous Recombination (HR) Repair Assay (DR-GFP Assay)
This protocol is for assessing the effect of this compound on HR repair efficiency. This assay requires a cell line stably expressing the DR-GFP reporter construct (e.g., U2OS-DR-GFP).
Materials:
-
U2OS-DR-GFP cells
-
This compound
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed U2OS-DR-GFP cells in 6-well plates.
-
Treat cells with this compound (e.g., 1 µM) for 24 hours.
-
-
Transfection:
-
Transfect the cells with the I-SceI expression plasmid to induce a DSB in the reporter construct.
-
Continue the this compound treatment for another 48 hours.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. GFP expression indicates successful HR repair.
-
-
Data Analysis:
-
Compare the percentage of GFP-positive cells in this compound-treated samples to the vehicle-treated control. A decrease in the GFP-positive population indicates inhibition of HR repair.
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest (e.g., Capan-1 resistant variants)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer this compound orally at the desired doses (e.g., 12.5 and 25 mg/kg) once daily.
-
Administer the vehicle control to the control group.
-
Treat for a specified period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Standard operating procedure for YCH1899 solubilization
Standard Operating Procedure for YCH1899 Solubilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the solubilization of this compound, a novel kinase inhibitor. Proper solubilization is critical for ensuring the compound's stability and bioavailability in downstream applications, including in vitro and in vivo studies. The following sections outline the necessary reagents, equipment, and step-by-step procedures for achieving optimal solubilization of this compound. Adherence to this protocol is recommended to ensure consistency and reproducibility of experimental results.
Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath or heat block (37°C)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile filter tips
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents to provide a baseline for stock solution preparation and subsequent dilutions for experimental use. All data was generated at room temperature (25°C) unless otherwise specified.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 100 | Clear solution obtained after gentle warming. |
| Ethanol | 10 | 20 | Soluble with vortexing. |
| PBS (pH 7.4) | <0.1 | <0.2 | Insoluble, forms a precipitate. |
| Water | <0.05 | <0.1 | Insoluble. |
Note: The molar concentration is calculated based on a hypothetical molecular weight for this compound. Researchers should use the specific molecular weight from their compound's certificate of analysis for precise calculations.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mg/mL (100 mM) stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and can be used for serial dilutions into aqueous buffers for various assays.
4.1 Procedure
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of powder.
-
Initial Mixing: Briefly vortex the mixture for 30 seconds to facilitate the initial dispersion of the powder.
-
Warming and Dissolution: Place the microcentrifuge tube in a 37°C water bath or heat block for 10-15 minutes to aid in complete dissolution. Intermittently vortex the tube every 2-3 minutes.
-
Final Check: After incubation, visually inspect the solution to ensure that no particulate matter is present. The solution should be clear.
-
Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the standard workflow for this compound solubilization and a hypothetical signaling pathway that may be influenced by this compound, given its nature as a kinase inhibitor.
Caption: Workflow for this compound solubilization.
Caption: Hypothetical signaling pathway for this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate forms after dilution in aqueous buffer. | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of DMSO in the final solution (typically should not exceed 0.5% for cell-based assays). |
| Stock solution appears cloudy or contains particulates. | Incomplete dissolution. | Extend the warming and vortexing time. Ensure the correct volume of solvent was added. |
| Loss of compound activity over time. | Improper storage or repeated freeze-thaw cycles. | Ensure stock solutions are stored at the recommended temperature. Use single-use aliquots to avoid freeze-thaw cycles. |
Application Notes & Protocols: In Vivo Imaging of YCH1899 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to YCH1899 and In Vivo Pharmacodynamic Monitoring
This compound is a next-generation, orally active Poly (ADP-ribose) polymerase (PARP) inhibitor (PARPi) designed for cancer research, demonstrating high efficacy against tumors that have developed resistance to prior PARP inhibitors like olaparib and talazoparib.[1][2][3] PARP inhibitors function through a mechanism known as synthetic lethality. In tumors with deficiencies in homologous recombination (HR) DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[4][5] This overwhelming DNA damage results in cancer cell death.
A key consequence of the DNA damage induced by PARP inhibitors is the accumulation of cytosolic double-stranded DNA fragments. This cytosolic DNA is recognized by the innate immune sensor cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway.[6][7] Activation of STING triggers the production of type I interferons (IFNs) and other inflammatory cytokines, leading to the recruitment and activation of immune cells, such as CD8+ T cells, that can attack the tumor.[6][8] This immune-stimulatory effect is a critical component of the therapeutic efficacy of PARP inhibitors. In some contexts, resistance to PARP inhibitors can be overcome by co-administering a STING agonist.[2]
Therefore, monitoring the activation of the cGAS-STING pathway serves as a powerful indirect pharmacodynamic (PD) biomarker for the biological activity of this compound in vivo. This document provides detailed application notes and protocols for non-invasive imaging techniques to visualize and quantify the downstream effects of this compound activity.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Synthetic Lethality
The following diagram illustrates the mechanism by which this compound induces cell death in cancer cells with deficient homologous recombination repair.
Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cancer cells.
PARP Inhibition-Induced cGAS-STING Pathway Activation
This diagram shows how DNA damage caused by this compound leads to the activation of the innate immune cGAS-STING pathway.
Caption: this compound-induced DNA damage activates the cGAS-STING innate immune pathway.
Application Notes: In Vivo Imaging Modalities
Several non-invasive imaging modalities can be employed to monitor the pharmacodynamic effects of this compound by tracking downstream STING pathway activation and the resulting anti-tumor immune response.
Positron Emission Tomography (PET)
PET imaging offers high sensitivity for quantitative whole-body imaging of biological processes.
-
Application 1: Monitoring Immune Cell Activation with [¹⁸F]FDG.
-
Principle: Activated immune cells, including dendritic cells, T cells, and macrophages, exhibit increased glucose metabolism to fuel their effector functions. [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog, is taken up by these metabolically active cells. An increase in [¹⁸F]FDG uptake in the tumor microenvironment and secondary lymphoid organs (e.g., spleen, lymph nodes) following this compound treatment indicates a successful anti-tumor immune response.[9][10][11][12]
-
Use Case: To assess the magnitude, location, and duration of the systemic immune activation induced by this compound.[11] This can be correlated with tumor growth inhibition to establish a PD-efficacy relationship.
-
-
Application 2: Visualizing IFN Signaling with [¹⁸F]FLT.
-
Principle: Type I IFN signaling, a direct consequence of STING activation, upregulates the enzyme thymidine kinase 1 (TK1), which is involved in the nucleotide salvage pathway. [¹⁸F]fluorothymidine ([¹⁸F]FLT) is a substrate for TK1, and its uptake reflects the level of IFN-driven metabolic reprogramming in cancer cells.[13][14][15]
-
Use Case: To specifically measure the downstream effects of STING activation within the tumor. This provides a more direct readout of the target pathway engagement compared to [¹⁸F]FDG.
-
-
Application 3: Direct Imaging of STING with Novel Tracers.
-
Principle: Novel PET radiotracers that directly bind to the STING protein, such as [¹⁸F]FBTA, are in development.[16] These tracers can visualize the expression and activation status of STING in tissues.
-
Use Case: To directly confirm that this compound treatment leads to STING pathway engagement in the tumor and immune cells, providing a highly specific biomarker of its immune-stimulatory mechanism.
-
Magnetic Resonance Imaging (MRI)
MRI provides high-resolution anatomical images and can be combined with functional contrast agents.
-
Principle: Novel MRI contrast agents are being developed to report on innate immune activation. For example, manganese ions (Mn²⁺) can serve as a T1 contrast agent and have been shown to activate the STING pathway.[17] More advanced "theranostic" nanoparticles can be engineered to release both a STING agonist and a Gadolinium (Gd)-based contrast agent within the tumor microenvironment, allowing for MRI-guided monitoring of the therapeutic effect.[18][19][20]
-
Use Case: To simultaneously visualize tumor anatomy and the spatial distribution of STING activation in response to this compound, offering high-resolution insights into the tumor immune microenvironment.
Bioluminescence and Fluorescence Imaging (BLI/FLI)
Optical imaging is a high-throughput, cost-effective method for preclinical studies, particularly in small animal models.
-
Principle: Genetically engineered reporter mice can be used, in which the firefly luciferase or a fluorescent protein gene is placed under the control of an Interferon-Stimulated Response Element (ISRE). When this compound activates the cGAS-STING pathway, the resulting Type I IFN production drives the expression of the reporter gene, which can be detected as a light or fluorescence signal.[21]
-
Use Case: For longitudinal, whole-body screening of this compound's ability to induce an IFN response in vivo. This is ideal for dose-finding studies and for comparing the pharmacodynamic activity of different treatment regimens.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using PET to image STING agonist-induced immune activation, which serves as a proxy for the expected effects of this compound.
| Imaging Agent | Model | Treatment | Organ | Metric | Fold Change vs. Control | Reference |
| [¹⁸F]FDG | C57BL/6 Mice | Systemic STING Agonist (diABZI) | Spleen | SUVmax | ~2.4x (4.55 vs 1.90) | [11] |
| [¹⁸F]FDG | C57BL/6 Mice | Systemic STING Agonist (diABZI) | Spleen | %ID/g | ~2.5x | [12] |
| [¹⁸F]FDG | C57BL/6 Mice | Systemic STING Agonist (MSA-2) | Spleen | %ID/g | ~2.2x | [12] |
| [¹⁸F]FLT | Pancreatic Cancer Xenograft | STING Agonist | Tumor | %ID/g | ~2.0x | [13] |
| [¹⁸F]FBTA | Acute Lung Injury Mice | LPS Challenge | Lung | %ID/g | ~3.0x | [16] |
%ID/g = Percentage of Injected Dose per gram of tissue; SUVmax = Maximum Standardized Uptake Value
Detailed Experimental Protocols
Protocol 1: [¹⁸F]FDG PET Imaging for Immune Activation
This protocol details the procedure for monitoring the systemic immune response to this compound using [¹⁸F]FDG PET/CT.
Caption: Experimental workflow for monitoring this compound-induced immune activation via [¹⁸F]FDG PET.
Methodology:
-
Animal Model: Use an immunocompetent syngeneic mouse tumor model with a known HR deficiency (e.g., BRCA1/2 knockout). Implant tumor cells subcutaneously and allow tumors to establish.
-
Dosing: Administer this compound orally at the desired dose and schedule. Include a vehicle control group.
-
Radiotracer Injection: 24 hours after the final dose, fast mice for 4-6 hours to reduce background [¹⁸F]FDG uptake in muscle and myocardium. Administer ~150 µCi (5.55 MBq) of [¹⁸F]FDG via tail vein injection.
-
Uptake: House the mice at a controlled temperature for 60 minutes to allow for tracer distribution and uptake.
-
Imaging: Anesthetize the mice (e.g., with 1-2% isoflurane) and place them on the scanner bed. Perform a 10-15 minute CT scan for anatomical localization, followed by a 15-20 minute PET scan.
-
Data Analysis: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D). Co-register PET and CT images. Draw regions of interest (ROIs) over the tumor, spleen, and other lymphoid tissues. Calculate the maximum standardized uptake value (SUVmax) or the percentage of injected dose per gram (%ID/g) for each ROI. Compare the results between the this compound-treated and vehicle control groups.
Protocol 2: Bioluminescence Imaging of IFN Response
This protocol describes using an ISRE-luciferase reporter mouse model to visualize the IFN response triggered by this compound.
Methodology:
-
Animal Model: Use ISRE-LUC transgenic mice, which express firefly luciferase under the control of an interferon-stimulated response element. Implant with appropriate syngeneic tumor cells.
-
Baseline Imaging: Before starting treatment, acquire a baseline bioluminescence image to account for inter-animal variability.[21] Inject mice intraperitoneally with D-luciferin (150 mg/kg). After 10-15 minutes, anesthetize the mice and image using an in vivo imaging system (IVIS) or similar device.
-
Dosing: Treat mice with this compound or vehicle as planned.
-
Longitudinal Imaging: At various time points after treatment initiation (e.g., 24, 48, 72 hours), repeat the imaging procedure described in step 2.
-
Data Analysis: Draw ROIs over the tumor and whole body. Quantify the bioluminescent signal as total flux (photons/second). Normalize the post-treatment signal to the baseline signal for each mouse and compare the fold-change in signal between treated and control groups.
Protocol 3: MRI with STING-Activating Nanoparticles
This protocol is a conceptual framework based on emerging technologies for MRI-guided monitoring of STING-related therapy.
Methodology:
-
Animal Model: Use a relevant syngeneic tumor model.
-
Contrast Agent Administration: Synthesize and characterize a theranostic nanoparticle that co-delivers a STING-activating agent and an MRI contrast agent (e.g., Gd or Mn).[17][18] Administer the nanoparticles intravenously.
-
Treatment: Administer this compound to induce initial DNA damage, which may prime the tumor microenvironment for enhanced response to the STING-activating nanoparticles.
-
MRI Acquisition: At selected time points post-injection (e.g., 2, 6, 24 hours), anesthetize the mice and perform T1-weighted MRI scans of the tumor region.
-
Data Analysis: Measure the change in signal intensity in the tumor over time. A significant and sustained signal enhancement in the tumor of this compound-treated mice would indicate successful nanoparticle accumulation and retention, providing a surrogate measure of the ongoing immune activation process. Correlate MRI signal changes with tumor growth inhibition and histological analysis of immune cell infiltration.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy | MDPI [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. PET scan visualization can measure effects of STING-activating drugs and could help guide clinical development of this potential anti-tumor therapy [stemcell.ucla.edu]
- 11. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models [escholarship.org]
- 12. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. news-medical.net [news-medical.net]
- 15. Using PET imaging to track STING-induced interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel STING-targeted PET radiotracer for alert and therapeutic evaluation of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A magnetic resonance nanoprobe with STING activation character collaborates with platinum-based drug for enhanced tumor immunochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Turbo‐Charging System‐Like Contrast Agent for MRI‐Guided STING Pathway‐Activated Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Turbo-Charging System-Like Contrast Agent for MRI-Guided STING Pathway-Activated Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: Experimental Design for YCH1899 Drug Synergy Studies
Introduction
YCH1899 is a next-generation, orally active Poly (ADP-ribose) polymerase (PARP) inhibitor.[1] PARP enzymes are critical components of the cellular machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[2] By inhibiting PARP, drugs like this compound prevent the repair of SSBs. In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to replication fork collapse, the formation of DSBs, and ultimately, cell death through a process known as synthetic lethality.[2]
This compound has demonstrated potent anti-proliferative activity, notably in cancer cells that have developed resistance to prior PARP inhibitors such as olaparib and talazoparib.[3][4] Its effectiveness in cells with restored BRCA1/2 function or 53BP1 loss suggests a distinct mechanism for overcoming common resistance pathways.[3][4]
Drug synergy studies are crucial for identifying combination therapies that can enhance therapeutic efficacy, overcome intrinsic or acquired drug resistance, reduce dosages to minimize toxicity, and address tumor heterogeneity.[5][6] These application notes provide a comprehensive framework and detailed protocols for designing and executing drug synergy studies involving this compound.
This compound Mechanism of Action and Synergy Rationale
The primary mechanism of this compound is the inhibition of PARP-mediated DNA repair. Combining this compound with agents that either induce DNA damage or inhibit other key signaling pathways involved in cell survival and proliferation presents a rational approach for achieving synergistic anti-tumor effects.
Caption: Mechanism of this compound via synthetic lethality in HR-deficient cells.
General Experimental Workflow
A systematic approach is required to robustly evaluate the synergistic potential of this compound with a partner drug. The workflow involves determining the potency of individual drugs, assessing the effects of the combination across a dose matrix, quantifying the level of interaction, and performing mechanistic studies to validate the findings.
Caption: Workflow for designing and executing this compound drug synergy studies.
Experimental Protocols
Protocol 1: Single-Agent and Combination Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) for each drug individually and assesses the anti-proliferative effects of the drug combination in a dose-matrix (checkerboard) format.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and partner drug(s), dissolved in DMSO
-
Sterile, opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture and harvest cells during their exponential growth phase.
-
Determine the optimal cell seeding density to ensure cells remain in log-phase growth for the duration of the assay (typically 72 hours).[7]
-
Seed cells in a volume of 50 µL (96-well) or 25 µL (384-well) into the assay plates and incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Plating (Checkerboard Design):
-
Prepare 2x final concentration serial dilutions of this compound and the partner drug in complete culture medium. For a 7x7 matrix, you will need 7 concentrations of each drug.
-
Include vehicle control (DMSO) and single-agent controls for each concentration.
-
Using an automated liquid handler or multichannel pipette, add 50 µL (96-well) or 25 µL (384-well) of the 2x drug solutions to the appropriate wells. The final volume will be 100 µL or 50 µL, respectively.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2. This duration can be optimized based on the cell line's doubling time.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the culture volume in each well (e.g., 100 µL for a 96-well plate).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Data Presentation:
The raw luminescence data should be normalized to the vehicle-treated controls (representing 100% viability) and summarized.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (nM) |
|---|---|---|
| Cell Line A | This compound | Value |
| Cell Line A | Partner Drug X | Value |
| Cell Line B | This compound | Value |
| Cell Line B | Partner Drug X | Value |
Protocol 2: Synergy Data Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely used approach to quantify drug interactions based on the median-effect principle.[8] The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][8]
Software:
-
CompuSyn or similar software (e.g., SynergyFinder R package).[7]
Procedure:
-
Data Input:
-
Enter the dose-response data from the checkerboard assay into the software. For each well, input the concentration of this compound, the concentration of the partner drug, and the corresponding effect (fraction affected, Fa, calculated as 1 - % viability).
-
-
Calculation and Interpretation:
-
The software will calculate CI values for different dose combinations and Fa levels (e.g., CI at Fa=0.5, 0.75, 0.9).
-
Analyze the generated CI values and isobolograms. An isobologram plots the drug concentrations required to produce a specific effect (e.g., 50% inhibition). Data points falling below the line of additivity indicate synergy.
-
Data Presentation:
Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa=0.5)
| Cell Line | This compound Conc. (nM) | Partner Drug X Conc. (nM) | CI Value | Interpretation |
|---|---|---|---|---|
| Cell Line A | Dose 1 | Dose A | Value | Synergy/Additive/Antagonism |
| Cell Line A | Dose 2 | Dose B | Value | Synergy/Additive/Antagonism |
| Cell Line B | Dose 1 | Dose A | Value | Synergy/Additive/Antagonism |
| Cell Line B | Dose 2 | Dose B | Value | Synergy/Additive/Antagonism |
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol validates whether the observed synergistic cell killing is due to an increase in apoptosis. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable to Propidium Iodide (PI).[9][10]
Materials:
-
6-well plates
-
This compound and partner drug
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with synergistic concentrations of this compound, Partner Drug X, and the combination for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
Distinguish cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[10]
-
Data Presentation:
Table 3: Quantification of Apoptosis
| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| This compound (Conc.) | Value | Value | Value |
| Partner Drug X (Conc.) | Value | Value | Value |
| Combination | Value | Value | Value |
Protocol 4: Mechanistic Analysis by Western Blot
Western blotting is used to investigate the molecular mechanisms underlying the synergistic interaction. This involves probing for key proteins in DNA damage response and apoptosis pathways.[11][12][13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-γH2AX, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm plates as described in the apoptosis protocol for a relevant time point (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to the loading control.
-
Data Presentation:
Table 4: Western Blot Densitometry Analysis (Fold Change vs. Control)
| Treatment Group | γH2AX / GAPDH | Cleaved PARP / GAPDH | Cleaved Caspase-3 / GAPDH |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Conc.) | Value | Value | Value |
| Partner Drug X (Conc.) | Value | Value | Value |
| Combination | Value | Value | Value |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of synergistic and antagonistic combinations of conventional cytotoxic agents with the multiple eicosanoid pathway modulator LY 293111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug synergy assays [bio-protocol.org]
- 9. biocompare.com [biocompare.com]
- 10. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YCH1899 Technical Support Center: Troubleshooting Instability in Solution
Welcome to the technical support center for YCH1899. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs) - this compound Instability
Q1: My this compound has precipitated out of solution. What are the common causes and how can I resolve this?
A1: Precipitation of this compound can occur due to several factors, including solvent choice, concentration, and temperature.
Common Causes:
-
Solvent Suitability: this compound has specific solubility characteristics. Using a solvent system in which it is not readily soluble can lead to precipitation.
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent will cause it to precipitate.
-
Temperature Fluctuations: Changes in temperature can affect solubility. Cooling a saturated solution can lead to precipitation.
-
pH of Aqueous Solutions: The pH of the buffer can influence the solubility of small molecules like this compound.
Troubleshooting Steps:
-
Re-dissolving: Gentle warming and/or sonication can often help to redissolve the precipitate.[1]
-
Solvent Optimization: Ensure you are using a recommended solvent system. For in vivo studies, specific formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been shown to be effective.[1][2]
-
Concentration Adjustment: If precipitation persists, consider preparing a more dilute stock solution.
-
Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Q2: How should I store my this compound stock solutions to prevent degradation and instability?
A2: Proper storage is critical to maintaining the stability and activity of this compound.
Storage Recommendations:
-
Stock Solutions: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
-
Temperature:
-
Solid Compound: The solid form of this compound should be stored at -20°C for long-term stability (≥ 4 years).[3]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?
A3: Yes, inconsistent results can be a symptom of compound instability in your cell culture media.
Potential Issues:
-
Precipitation in Media: this compound may precipitate out of the cell culture medium at the working concentration, reducing its effective concentration and leading to variable results.
-
Degradation: The compound may degrade over the course of a long incubation period, leading to a decrease in activity.
-
Interaction with Media Components: Components of the cell culture media, such as serum proteins, could potentially interact with and sequester this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Quantitative Data Summary
This compound Solubility and Storage
| Parameter | Details | Reference |
| In Vitro Solubility | ≥ 20 mg/mL in DMSO (with ultrasonic warming to 60°C) | [2] |
| In Vivo Formulations | 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2 mg/mL) 2. 10% DMSO, 90% Corn Oil (Solubility: ≥ 2 mg/mL) | [1][2] |
| Stock Solution Storage | -80°C for 6 months-20°C for 1 month (protect from light) | [1][2] |
| Solid Form Storage | -20°C for ≥ 4 years | [3] |
This compound In Vitro Potency
| Target/Cell Line | IC₅₀ (nM) | Reference |
| PARP1/2 | < 0.001 | [1][3] |
| Capan-1 (pancreatic cancer) | 0.10 | [1][3] |
| Olaparib-resistant Capan-1 (Capan-1/OP) | 0.89 | [1][3] |
| Talazoparib-resistant Capan-1 (Capan-1/TP) | 1.13 | [1][3] |
| HCC1937 (BRCA1 mutant breast cancer) | 4.54 | [3] |
| V-C8 (BRCA2 deficient hamster cells) | 1.19 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Dissolution: To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until the solution is clear.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1][2]
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on a formulation that has been used in xenograft mouse tumor models.[1]
-
Initial Dissolution: Add 10% of the final volume as DMSO to the required amount of this compound.
-
Solubilizing Agents: Sequentially add 40% PEG300 and 5% Tween-80, ensuring the solution is mixed well after each addition.
-
Final Vehicle: Add 45% saline to reach the final desired volume and concentration.
-
Administration: It is recommended to use the freshly prepared solution on the same day for in vivo experiments.[1]
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][3] PARP enzymes play a crucial role in DNA single-strand break repair. By inhibiting PARP, single-strand breaks accumulate and lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.
Caption: Mechanism of synthetic lethality induced by this compound in BRCA-deficient cells.
References
Technical Support Center: Optimizing YCH1899 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of YCH1899 for in vitro assays. This compound is an orally active and potent PARP inhibitor, effective against cancers with deficiencies in DNA damage repair pathways and those resistant to other PARP inhibitors.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a poly(ADP-ribose) polymerase (PARP) inhibitor.[1] PARP enzymes, particularly PARP1 and PARP2, play a crucial role in DNA single-strand break repair.[1][5] By inhibiting PARP, this compound prevents the repair of these breaks. In cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication.[5] This concept is known as synthetic lethality, where the inhibition of two pathways simultaneously results in cell death, while inhibition of either one alone does not. Additionally, this compound "traps" PARP1 on the DNA, leading to the formation of toxic PARP-DNA complexes, which further contributes to its anti-cancer activity.[6][7]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on published data, a starting concentration range of 0.1 nM to 100 nM is recommended for most cell-based assays. The IC50 values for this compound in various cancer cell lines, including those resistant to other PARP inhibitors, typically fall within the low nanomolar range.[2][3][6] For instance, the IC50 for this compound in Olaparib- and Talazoparib-resistant Capan-1 cells were 0.89 nM and 1.13 nM, respectively.[2][4][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7] For in vitro assays, this stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure that the final DMSO concentration in the culture medium is low (typically below 0.5%, ideally ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.[8][9]
Q4: How can I confirm that this compound is active in my in vitro assay?
A4: The activity of this compound can be confirmed by assessing downstream markers of PARP inhibition. A common method is to measure the phosphorylation of Histone H2AX (γH2AX), a marker of DNA double-strand breaks, which is expected to increase in a dose-dependent manner following this compound treatment.[6][7] This can be measured using techniques like immunofluorescence or Western blotting. Another approach is to perform a PARP trapping assay, which measures the amount of PARP1 bound to chromatin.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure uniform cell seeding density. Mix the compound thoroughly in the medium before adding to the cells. Avoid using the outer wells of the plate if edge effects are suspected. |
| No significant cell death observed at expected active concentrations | The cell line may not be sensitive to PARP inhibition (i.e., has a functional homologous recombination repair pathway). The compound may have degraded. | Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., BRCA1/2-mutant cancer cell line). Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| High background signal in the assay | Cell stress or death due to factors other than the compound, such as high DMSO concentration or poor cell health. | Run a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) to assess solvent toxicity. Ensure cells are healthy and in the exponential growth phase before starting the experiment.[8] |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Visually inspect the medium for any precipitate after adding this compound. If precipitation is observed, reduce the final concentration of the compound. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Resistance Profile | IC50 (nM) |
| Capan-1 | Pancreatic Cancer | - | 0.10 |
| Capan-1/OP | Pancreatic Cancer | Olaparib-resistant | 0.89[2][4][6] |
| Capan-1/TP | Pancreatic Cancer | Talazoparib-resistant | 1.13[2][4][6] |
| MDA-MB-436 | Breast Cancer | BRCA1-mutant | 0.52 |
| UWB1.289 | Ovarian Cancer | BRCA1-mutant | 0.02 |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1-reconstituted | 0.34 |
| V-C8 | Chinese Hamster Ovary | BRCA2-deficient | 1.19 |
| HCC1937 | Breast Cancer | BRCA1-mutant | 4.54 |
| HCT-15 | Colorectal Cancer | - | 44.24 |
| V79 | Chinese Hamster Lung | - | 29.32 |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, mix, and incubate according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for γH2AX
This protocol describes how to visualize DNA double-strand breaks induced by this compound.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., a known DNA damaging agent) and a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.25% Triton™ X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
Visualizations
Caption: Signaling pathway of this compound-induced synthetic lethality.
Caption: A typical experimental workflow for using this compound.
Caption: A logical approach to troubleshooting in vitro assays.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming YCH1899 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges of YCH1899 for successful in vivo studies. Poor aqueous solubility is a common hurdle for many small molecule inhibitors, including this compound, and can significantly impact bioavailability and the reliability of experimental outcomes.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to aid in the development of suitable formulations for this compound.
Troubleshooting Guide: Common Issues and Solutions
Problem: this compound precipitates out of solution upon preparation or administration.
| Possible Cause | Suggested Solution |
| Inadequate Solvent System | The chosen solvent or co-solvent system may not have sufficient solubilizing capacity for this compound at the desired concentration. |
| Action: - Increase the proportion of the organic co-solvent (e.g., DMSO, DMA, PEG 400), but remain within established toxicity limits for the animal model. - Explore alternative, more potent solubilizing agents such as Solutol® HS 15. - Consider a multi-component system combining a co-solvent with a surfactant or a cyclodextrin. | |
| pH Shift Upon Dilution | If the formulation pH is critical for solubility, dilution in the gastrointestinal tract or bloodstream can cause a pH shift and subsequent precipitation. |
| Action: - Buffer the formulation to a pH that ensures this compound remains soluble. - Use excipients that are less sensitive to pH changes. | |
| Supersaturation and Crystallization | The formulation may be a supersaturated solution that is thermodynamically unstable, leading to crystallization over time or upon agitation. |
| Action: - Include a precipitation inhibitor in the formulation, such as HPMC or PVP. - Prepare the formulation fresh before each use and avoid long-term storage. - Consider formulating as a nanosuspension to increase the surface area for dissolution. |
Problem: Low or variable bioavailability observed in pharmacokinetic (PK) studies.
| Possible Cause | Suggested Solution |
| Poor Dissolution Rate | Even if soluble in the formulation, this compound may precipitate in the gastrointestinal tract before it can be fully absorbed. |
| Action: - Reduce the particle size of this compound through micronization or nanomilling to increase the surface area and dissolution rate. - Formulate as a solid dispersion in a hydrophilic carrier to enhance dissolution. | |
| First-Pass Metabolism | This compound may be extensively metabolized in the liver before reaching systemic circulation. |
| Action: - While formulation changes cannot directly inhibit metabolism, ensuring rapid and complete absorption can help to saturate metabolic enzymes and increase the fraction of the drug that escapes first-pass metabolism. | |
| Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump the drug back into the intestinal lumen. |
| Action: - Include excipients that are known to inhibit P-gp, such as Tween® 80 or Pluronic® F127. However, the in vivo relevance of this approach should be carefully evaluated. |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is described as a solid that is soluble in DMSO.[1] Like many kinase inhibitors, it is expected to have low aqueous solubility. For in vivo studies, it is crucial to move beyond simple DMSO solutions, which are often toxic when administered systemically.
Q2: What are some common formulation strategies for poorly soluble drugs like this compound for oral administration?
A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water.
-
Surfactant-based Formulations: Incorporating surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that can encapsulate the drug.
-
Cyclodextrin Complexation: Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Lipid-based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS).
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing to increase the surface area and dissolution rate.[2][3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its dissolution properties.[3][5]
Q3: Can you provide some example formulations that have been used for other PARP inhibitors in preclinical studies?
A3: Yes, while the exact formulation for this compound has not been published, formulations for other poorly soluble PARP inhibitors can provide a good starting point:
| PARP Inhibitor | Formulation Components | Route of Administration |
| Olaparib | 10% DMSO in PBS / 10% 2-hydroxy-propyl-β-cyclodextrin | Oral gavage |
| 0.5% Hydroxypropyl methylcellulose (HPMC) | Oral | |
| Talazoparib | 10% Dimethylacetamide (DMA), 5% Solutol® HS 15, 85% Phosphate-buffered saline (PBS) | Oral gavage |
| Sterile PBS | Oral | |
| AZD2461 | 0.5% HPMC | Oral |
This table summarizes information from multiple sources.
Q4: How do I choose the right formulation strategy for this compound?
A4: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the required dose, the animal model, and the intended route of administration. A systematic approach is recommended.
Experimental Protocols and Methodologies
General Workflow for Formulation Development
A logical workflow is essential for efficiently developing a suitable formulation for in vivo studies.
Protocol for Preparing a Co-solvent-Based Formulation
This protocol provides a starting point for preparing a simple co-solvent formulation for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder and vortex until fully dissolved. For example, start with 5-10% of the final volume as DMSO.
-
Addition of Co-solvents and Surfactants: Add PEG 400 to the DMSO solution and mix thoroughly. A common ratio is 40% PEG 400. Then, add Tween® 80 (e.g., 5-10% of the final volume) and mix.
-
Final Dilution: Slowly add sterile saline to the organic mixture while vortexing to reach the final desired volume and concentration. The final solution should be clear and free of precipitates.
-
Administration: Use the freshly prepared formulation for oral gavage.
Note: The final concentration of DMSO should be kept as low as possible and within the acceptable limits for the specific animal model and dosing regimen to avoid toxicity.
This compound Mechanism of Action: PARP Signaling Pathway
This compound is a potent inhibitor of PARP1 and PARP2 enzymes.[1][6] These enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
References
- 1. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Comparison of Oral Bioavailability for Different Nano-formulations of Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral delivery of PARP inhibitor via gelatin- and chitosan-based nanocarriers for refined therapy of primary and metastatic melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing YCH1899-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity induced by YCH1899 in normal cells during pre-clinical experiments.
Disclaimer: this compound is a next-generation PARP inhibitor. While it is designed for high efficacy in cancer cells, off-target effects on normal, healthy cells can occur. The guidance provided here is based on the established mechanisms of PARP inhibitors. Specific experimental validation for this compound is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it affect normal cells?
A1: this compound is a potent inhibitor of Poly (ADP-ribose) polymerases (PARPs), enzymes critical for DNA single-strand break repair.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA double-strand breaks during replication, resulting in cell death through a process called synthetic lethality. While this targeting is selective for cancer cells with specific DNA repair defects, normal cells also rely on PARP for DNA repair. High concentrations or prolonged exposure to this compound may overwhelm the DNA repair capacity of normal cells, leading to cytotoxicity.
Q2: What are the common cytotoxic effects of PARP inhibitors on normal cells observed in pre-clinical studies?
A2: The most common cytotoxic effects of PARP inhibitors on normal cells, particularly rapidly dividing ones, include:
-
Hematological Toxicity: Bone marrow suppression is a known class effect of PARP inhibitors, which can lead to anemia (low red blood cells), neutropenia (low white blood cells), and thrombocytopenia (low platelets).
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are also frequently reported.
-
Fatigue: A general feeling of tiredness and lack of energy can be an indicator of systemic stress on normal cells.
Q3: How can I minimize this compound-induced cytotoxicity in my normal cell cultures?
A3: To minimize off-target effects in normal cell lines, consider the following:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration of this compound that maximizes cancer cell killing while minimizing toxicity to normal cells.
-
Exposure Time: Limit the duration of exposure of normal cells to this compound to the minimum time required to achieve the desired effect in the parallel cancer cell experiments.
-
Use of Protective Agents: For specific experimental setups, the co-administration of agents that support the health of normal cells without interfering with the anti-cancer effects of this compound could be explored, though this requires careful validation.
-
Cell Line Selection: Be aware that different normal cell lines may exhibit varying sensitivities to PARP inhibitors.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in normal control cell line. | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines. Select a concentration with the largest therapeutic window. |
| Prolonged exposure to this compound. | Optimize the incubation time. A shorter exposure may be sufficient to induce apoptosis in cancer cells while sparing normal cells. | |
| The normal cell line is particularly sensitive to PARP inhibition. | Consider using a different normal cell line as a control. If possible, use a primary cell line that is more representative of the tissue of origin. | |
| Inconsistent results in cytotoxicity assays. | Issues with assay protocol. | Review and standardize your cytotoxicity assay protocol. Ensure consistent cell seeding densities, reagent concentrations, and incubation times. |
| Cell culture contamination. | Regularly check cell cultures for any signs of contamination. | |
| This compound solution instability. | Prepare fresh this compound solutions for each experiment from a validated stock. | |
| Unexpected morphological changes in normal cells. | Cellular stress due to off-target effects. | Document any morphological changes with microscopy. These could be early indicators of cytotoxicity. Correlate these changes with viability data from cytotoxicity assays. |
Data Presentation
The following table provides an illustrative example of cytotoxicity data for a generic next-generation PARP inhibitor compared to a standard PARP inhibitor in different cell lines. Note: These values are for illustrative purposes only. Researchers must determine the specific IC50 values for this compound in their experimental systems.
| Compound | Cell Line | Cell Type | IC50 (nM) |
| This compound (Illustrative) | BRCA1-mutant Cancer | Cancer | 1.5 |
| Wild-type Cancer | Cancer | 500 | |
| Normal Fibroblast | Normal | >10,000 | |
| Normal Epithelial | Normal | >10,000 | |
| Standard PARP Inhibitor | BRCA1-mutant Cancer | Cancer | 10 |
| Wild-type Cancer | Cancer | 1,500 | |
| Normal Fibroblast | Normal | 5,000 | |
| Normal Epithelial | Normal | 7,500 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with this compound and controls.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's protocol for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Refinement of YCH1899 treatment protocols for long-term studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the refinement of YCH1899 treatment protocols for long-term studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended solvent and storage condition for this compound stock solutions? | This compound is typically dissolved in DMSO to create a high-concentration stock solution. For long-term stability, it is recommended to store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] For short-term storage (up to one month), -20°C is acceptable.[1] |
| How often should the culture medium containing this compound be replaced in long-term experiments? | For long-term experiments, it is generally recommended to replace the medium with freshly prepared this compound every 48 to 72 hours.[3] This ensures a consistent concentration of the active compound and replenishes essential nutrients for the cells. |
| What is the maximum recommended concentration of DMSO in the final culture medium? | The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity.[4][5] It is crucial to include a vehicle-only control (medium with the same concentration of DMSO as the treated samples) in all experiments.[6] |
| How can I determine the optimal working concentration of this compound for my cell line? | The optimal concentration should be determined empirically for each cell line by performing a dose-response experiment.[4][5] This will help in identifying the half-maximal inhibitory concentration (IC50) and a range of effective, non-toxic concentrations for your long-term studies. |
| What should I do if I observe precipitation of this compound in my culture medium? | Precipitation may indicate that the compound has exceeded its aqueous solubility limit.[1] In such cases, consider lowering the final concentration of this compound. Preparing fresh dilutions from a concentrated stock solution just before use can also help. |
Troubleshooting Guides
This section addresses specific issues that may arise during long-term treatment with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound. | 1. Compound Degradation: this compound may be unstable in the culture medium over time. 2. Incorrect Concentration: The concentration used may be too low for the target cell line. 3. Cellular Resistance: Cells may have developed resistance to this compound over the course of the experiment.[7] | 1. Perform a stability study of this compound in your specific media and conditions. Refresh the media with a fresh inhibitor at regular intervals (e.g., every 48 hours).[3][4] 2. Perform a dose-response experiment to determine the optimal concentration (IC50) for your cell line.[4] 3. Analyze markers of resistance in your cell line. Consider using a higher concentration of this compound or a combination therapy approach. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: this compound may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[4][5] | 1. Use the lowest effective concentration of this compound. 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[4] |
| Variability between experimental replicates. | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or cell health.[4] | 1. Prepare a master mix of this compound in the media to add to all relevant wells. 2. Standardize cell seeding density and use cells within a consistent passage number range. Regularly monitor cell viability.[4] |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Different Cell Lines
| Cell Line | IC50 (µM) after 72h | Maximum Non-toxic Concentration (µM) |
| Cell Line A | 0.5 | 1 |
| Cell Line B | 2.5 | 5 |
| Cell Line C | 10 | 20 |
Table 2: Hypothetical Stability of this compound in Culture Medium at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 65 |
| 72 | 40 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[5]
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Long-Term Treatment and Resistance Development
-
Initial Treatment: Treat the parental cell line with this compound at a concentration around the IC50 value.[8]
-
Media Changes: Replace the culture medium with fresh medium containing this compound every 2-3 days.[3][8]
-
Dose Escalation: Once the cells show signs of recovery and stable growth, gradually increase the concentration of this compound.[9]
-
Monitoring: Regularly monitor the cells for changes in morphology and proliferation rate.
-
Resistance Confirmation: After several weeks or months, confirm the development of resistance by performing a cell viability assay and comparing the IC50 value of the resistant line to the parental cell line.[9]
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound action.
Caption: Workflow for long-term this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating YCH1899 resistance mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating resistance to YCH1899, a next-generation PARP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally active phthalazin-1(2H)-one derivative that functions as a Poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] PARP enzymes are crucial for various cellular processes, including the repair of single-strand DNA breaks.[3] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death. This concept is known as synthetic lethality.[4][5]
Q2: How does this compound differ from previous generations of PARP inhibitors like olaparib and talazoparib?
A2: this compound was specifically designed to overcome common resistance mechanisms that limit the efficacy of prior PARP inhibitors.[1][6] It has demonstrated significant anti-proliferation activity in cell lines that are resistant to both olaparib and talazoparib.[2][7]
Q3: What known resistance mechanisms does this compound overcome?
A3: Studies have revealed that this compound maintains its effectiveness in cells that have developed resistance to other PARP inhibitors through two key mechanisms: the restoration of BRCA1/2 protein function and the loss of the 53BP1 protein, which is involved in DNA repair pathway choice.[1][6][7]
Q4: What are the potential, yet-to-be-observed, mechanisms of resistance to this compound?
A4: While this compound overcomes several known resistance pathways, it is plausible that cancer cells could develop novel resistance. Based on general PARP inhibitor resistance studies, potential mechanisms could include:
-
Alterations in the PARP1 enzyme: Mutations in the PARP1 gene could prevent this compound from binding effectively.[5]
-
Pharmacokinetic resistance: Increased drug efflux, where cancer cells actively pump the drug out, could lower the intracellular concentration of this compound.[3]
-
Stabilization of the replication fork: Mechanisms that protect stalled DNA replication forks from collapsing can reduce the lethal DNA damage caused by PARP inhibitors.[5][8]
-
Loss of PARG: Downregulation of Poly(ADP-ribose) glycohydrolase (PARG), the enzyme that counteracts PARP, has been shown to cause resistance.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Q1: We are observing higher than expected IC50 values for this compound in a sensitive cell line. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Systematically check the following:
-
Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare fresh dilutions from a new powder stock if possible. Verify the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%).
-
Cell Health and Density: The passage number of your cell line can influence experimental outcomes.[10] Use cells from a consistent, low passage number. Ensure cell seeding density is optimal and consistent, as overly confluent or sparse cultures can affect drug sensitivity.[11]
-
Assay Duration: The incubation time with this compound is critical. If the duration is too short, the full cytotoxic effect may not be observed. Refer to the specific cell line's doubling time to ensure the assay runs long enough (e.g., 72 hours).
-
Mycoplasma Contamination: Mycoplasma can alter cellular response to drugs. Test your cell cultures for contamination.[10]
Q2: Our this compound-treated cells show initial signs of DNA damage (e.g., γH2AX foci) but do not proceed to apoptosis. Why?
A2: This suggests that while the drug is engaging its target (PARP), downstream apoptotic pathways are inhibited or the cells are successfully repairing the damage.
-
Replication Fork Stabilization: Cells may have activated mechanisms to protect and restart stalled replication forks, preventing the formation of lethal double-strand breaks.[5]
-
Apoptosis Pathway Defects: The cell line may have mutations in key apoptosis genes (e.g., p53, BAX/BAK), making them resistant to cell death signals.
-
HR Restoration: Even in BRCA-mutant lines, secondary mutations can sometimes restore homologous recombination function, allowing the cells to repair the DNA damage caused by this compound.[5] Consider sequencing the BRCA genes in your cell line to confirm their status.
Q3: We are trying to generate a this compound-resistant cell line, but the cells die when the drug concentration is increased. What should we do?
A3: Developing a resistant cell line requires a gradual process of dose escalation.
-
Start with a Low Concentration: Begin by continuously exposing the parental cell line to a concentration of this compound around its IC20 (the concentration that inhibits 20% of cell growth).
-
Increase Dose Slowly: Once the cells have adapted and are proliferating steadily, increase the drug concentration in small increments (e.g., 1.5 to 2.0-fold).[12]
-
Freeze Stocks Regularly: It is crucial to freeze down vials of cells at each successful concentration step. This allows you to return to a previous stage if a subsequent dose increase kills the entire population.[12]
-
Be Patient: This process is labor-intensive and can take several months.[13]
Data Presentation
Table 1: Comparative Anti-proliferation Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to olaparib and talazoparib in PARP inhibitor-resistant cell lines.
| Cell Line | Resistance Mechanism | Olaparib IC50 (nM) | Talazoparib IC50 (nM) | This compound IC50 (nM) |
| Resistant Line 1 | BRCA1/2 Restoration | >1000 | >100 | 0.89[1][6] |
| Resistant Line 2 | 53BP1 Loss | >1000 | >100 | 1.13[1][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes how to determine the concentration of this compound that inhibits 50% of cell growth using a standard colorimetric assay (e.g., MTT or resazurin-based).
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., DMSO at its final concentration).[12]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to triplicate or quadruplicate wells for each concentration.
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (typically 72 hours).
-
Viability Reagent: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation with the reagent, measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control wells. Use non-linear regression analysis (log(inhibitor) vs. response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[12]
Protocol 2: Western Blot for PARP Activity and DNA Damage
This protocol allows for the assessment of PARP inhibition (by measuring PAR levels) and downstream DNA damage (by measuring γH2AX).
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PAR (for PARP activity), γH2AX (for DNA double-strand breaks), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology | Semantic Scholar [semanticscholar.org]
- 9. Mechanisms of PARP inhibitor resistance in cancer and insights into the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental evolution reveals how bacteria gain drug resistance | RIKEN [riken.jp]
Technical Support Center: Enhancing the Bioavailability of YCH1899 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of the PARP inhibitor YCH1899 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the reported pharmacokinetic parameters of this compound in rats?
A1: this compound has been shown to have acceptable pharmacokinetic properties in rats. Following a single 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is reached at approximately 4.33 hours (Tmax), with an overall exposure (AUC) of 1658 h·ng/mL. The oral bioavailability (F) has been determined to be 32.2%. For detailed parameters, please refer to the data table below.
Q2: What is a standard vehicle for administering this compound in in vivo studies?
A2: A common vehicle for oral administration of this compound is a suspension in 10% DMSO and 90% corn oil. For intravenous administration, a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used. The reported solubility in these vehicles is ≥ 2 mg/mL.
Q3: What are the main challenges I might face regarding the bioavailability of this compound?
A3: Based on its physicochemical properties and its class of compounds (phthalazinone derivative), potential challenges include:
-
Low aqueous solubility: The use of co-solvents like DMSO and PEG300 suggests that the intrinsic aqueous solubility of this compound may be low, which can limit its dissolution and subsequent absorption in the gastrointestinal tract.
-
Efflux transporter activity: Phthalazinone derivatives have been investigated as inhibitors of efflux transporters like P-glycoprotein (P-gp). It is possible that this compound itself could be a substrate for such transporters, leading to reduced intestinal absorption.
-
First-pass metabolism: While specific data for this compound is not available, first-pass metabolism in the gut wall and liver is a common factor that can reduce the bioavailability of orally administered drugs.
Troubleshooting Guides
Issue 1: Lower than expected oral bioavailability (<30%)
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor Dissolution in the GI Tract | Particle Size Reduction: Decrease the particle size of the this compound powder to increase the surface area for dissolution. | Micronization: Employ jet milling or other micronization techniques to reduce the particle size of the bulk powder. Characterize the particle size distribution before and after the process using techniques like laser diffraction. |
| Formulation with Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation to enhance solubility. | Develop a Self-Emulsifying Drug Delivery System (SEDDS): Prepare a pre-concentrate of this compound, a lipid, a surfactant (e.g., Tween 80), and a co-solvent (e.g., PEG 400). This mixture should spontaneously form an emulsion upon gentle agitation in an aqueous medium. Evaluate the emulsion droplet size and in vitro dissolution profile. | |
| Efflux by Intestinal Transporters (e.g., P-gp) | Co-administration with an Efflux Pump Inhibitor: Dose a known P-gp inhibitor (e.g., verapamil, ketoconazole) alongside this compound to assess the impact of efflux on its absorption. | In Vivo Co-administration Study: In a rat model, administer a P-gp inhibitor (e.g., 20 mg/kg verapamil, orally) 30 minutes prior to the oral administration of this compound. Collect blood samples at regular intervals and determine the pharmacokinetic profile of this compound. Compare the AUC and Cmax values with a control group that received only this compound. |
| High First-Pass Metabolism | Route of Administration Comparison: Compare the pharmacokinetic profile after oral administration with that after intraperitoneal or subcutaneous administration to bypass the portal circulation. | Comparative Pharmacokinetic Study: Administer this compound via oral, intraperitoneal, and intravenous routes to different groups of rats at the same dose level. Analyze the plasma concentrations over time to determine the absolute bioavailability for each non-intravenous route. A significantly higher bioavailability for the intraperitoneal route compared to the oral route may suggest significant first-pass metabolism. |
Issue 2: High variability in plasma concentrations between animals
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Inconsistent Formulation | Ensure Homogeneous Suspension: If using a suspension, ensure it is uniformly mixed before and during administration to each animal. | Formulation Quality Control: Before each experiment, vortex the stock suspension vigorously. During dosing, use a magnetic stirrer to maintain homogeneity. To verify, take aliquots from the top and bottom of the suspension and measure the concentration of this compound. |
| Food Effects | Standardize Fasting and Feeding Conditions: The presence of food in the GI tract can significantly alter drug absorption. | Controlled Feeding Protocol: Fast animals overnight (approximately 12 hours) before oral administration of this compound. Provide access to food at a standardized time point post-dosing (e.g., 2 hours). |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1089 | 386 |
| Tmax (h) | 0.08 | 4.33 |
| AUC (0-t) (h·ng/mL) | 2576 | 1658 |
| t1/2 (h) | 3.25 | - |
| Oral Bioavailability (F%) | - | 32.2% |
Data sourced from the primary publication by Sun Y, et al. in the Journal of Medicinal Chemistry, 2023.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rats
-
Weigh the required amount of this compound powder.
-
Add a minimal amount of DMSO (10% of the final volume) to dissolve the powder completely.
-
Add corn oil (90% of the final volume) to the DMSO solution.
-
Vortex the mixture vigorously for at least 5 minutes to ensure a uniform suspension.
-
Maintain the suspension under constant agitation (e.g., using a magnetic stirrer) during the dosing procedure to ensure each animal receives a consistent dose.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
House male Sprague-Dawley rats (or other appropriate strain) in a controlled environment with a 12-hour light/dark cycle.
-
Fast the rats overnight before the experiment, with free access to water.
-
For oral administration, deliver the prepared this compound suspension via oral gavage at the desired dose.
-
For intravenous administration, inject the this compound solution into the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study of this compound in rats.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
Troubleshooting inconsistent results in YCH1899 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, YCH1899.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, orally active small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[1][2][3][4] This dual action prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA double-strand breaks during replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unresolved DNA lesions result in synthetic lethality and cell death.[2][4]
Q2: What makes this compound different from other PARP inhibitors like olaparib and talazoparib?
A2: this compound has demonstrated significant efficacy in overcoming acquired resistance to prior PARP inhibitors.[5][6] It exhibits potent antiproliferation activity against cell lines that have developed resistance to olaparib and talazoparib.[1][6] Mechanistic studies have shown that this compound maintains its cytotoxic effects in cells where resistance is driven by the restoration of BRCA1/2 function or the loss of 53BP1.[5][6]
Q3: In which cell lines can I expect to see high sensitivity to this compound?
A3: High sensitivity to this compound is typically observed in cancer cell lines with defects in the homologous recombination repair pathway (HRD). This includes cell lines with mutations in BRCA1, BRCA2, PALB2, and other HRR-related genes. Additionally, this compound is particularly effective in models of acquired resistance to other PARP inhibitors.
Troubleshooting Inconsistent Results
Q4: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media components are consistent across experiments. Variations can significantly alter cellular responses.
-
Compound Stability and Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.1%) to prevent solvent-induced toxicity.
-
Assay Duration: The incubation time with this compound can influence the IC50 value. Ensure the treatment duration is consistent and optimal for your cell line.
-
Cell Seeding Density: The initial number of cells plated can affect the final assay readout. Use a consistent and optimized seeding density for each cell line.
Q5: I am not observing the expected level of cytotoxicity in my BRCA-mutant cell line.
A5: If this compound is less effective than anticipated in a typically sensitive cell line, consider the following:
-
Reversion Mutations: The BRCA-mutant cell line may have acquired secondary mutations that restore the function of the BRCA protein. It is advisable to periodically sequence the BRCA genes in your cell line to confirm their status.
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[7]
-
Reduced PARP1 Expression: The cytotoxic effect of PARP inhibitors is dependent on the presence of PARP1. A significant reduction in PARP1 expression can lead to resistance.[7]
-
Replication Fork Protection: Mechanisms that stabilize stalled replication forks can also contribute to PARP inhibitor resistance in BRCA-deficient cells.[7][8]
Q6: I am observing significant cell death in my wild-type (BRCA-proficient) control cells at high concentrations of this compound. Is this expected?
A6: While this compound is selectively potent in HRD cells, high concentrations can induce off-target effects or overwhelm cellular repair capacities in healthy cells, leading to toxicity. It is crucial to perform dose-response experiments to determine the therapeutic window. The potent PARP trapping ability of this compound can also contribute to toxicity in normal cells at high concentrations.[9]
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | BRCA Status | Resistance Profile | This compound IC50 (nM) |
| Capan-1/OP | Mutant | Olaparib-Resistant | 0.89 |
| Capan-1/TP | Mutant | Talazoparib-Resistant | 1.13 |
| MDA-MB-436 | Mutant | - | 0.52 |
| UWB1.289 | Mutant | - | 0.02 |
| UWB1.289+BRCA1 | Wild-Type (Restored) | - | 0.34 |
| HCC1937 | Mutant | - | 4.54 |
| V-C8 | Mutant | - | 1.19 |
| HCT-15 | Wild-Type | - | 44.24 |
| V79 | Wild-Type | - | 29.32 |
Data is compiled from publicly available sources for reference.[1] Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (e.g., MTS/MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to use a 10-point dose-response curve.
-
Treatment: Remove the existing medium and add the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
PARP Trapping Assay (Chromatin Fractionation)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Harvest and lyse the cells using a buffer that separates cytoplasmic and nuclear fractions.
-
Chromatin Fractionation: Isolate the chromatin-bound proteins from the nuclear fraction using a high-salt buffer.
-
Western Blotting: Analyze the chromatin-bound fraction for PARP1 levels by Western blot. An increase in chromatin-bound PARP1 indicates PARP trapping.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for this compound evaluation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Optimizing Detection of YCH1899-Induced PARP Trapping
Welcome to the technical support center for the detection of YCH1899-induced PARP trapping. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2] It is a next-generation PARP inhibitor that has shown significant anti-proliferation activity against cancer cells that have developed resistance to other PARP inhibitors like olaparib and talazoparib.[1][3] Its ability to overcome resistance makes it a valuable compound in pancreatic cancer research and beyond.[1]
Q2: What is PARP trapping and how does it differ from PARP inhibition?
A2: PARP inhibitors can exert their effects through two primary mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: This refers to the blocking of the PARP enzyme's ability to synthesize poly(ADP-ribose) (PAR) chains. This disruption of PARP's enzymatic activity interferes with DNA single-strand break repair.
-
PARP Trapping: This phenomenon occurs when a PARP inhibitor not only blocks the catalytic activity but also physically "traps" the PARP enzyme on the DNA at the site of damage.[4][5][6] These trapped PARP-DNA complexes are highly cytotoxic, as they can obstruct DNA replication and repair, leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).[5][7] The cytotoxic effects of PARP inhibitors often correlate more strongly with their trapping efficiency than with their catalytic inhibition potency.[5]
Q3: What are the common methods to detect PARP trapping?
A3: Several assays are available to detect and quantify PARP trapping, each with its own advantages and limitations. The most common methods include:
-
Fluorescence Polarization (FP)-Based Assays: These are high-throughput biochemical assays that measure the trapping of purified PARP protein onto a fluorescently labeled DNA oligonucleotide.[5][8][9][10] An increase in fluorescence polarization indicates that the inhibitor is preventing PARP from dissociating from the DNA.[5][8]
-
Chromatin Fractionation with Western Blot: This cell-based method physically separates chromatin-bound proteins from soluble nuclear proteins. An increase in the amount of PARP1 detected in the chromatin fraction of inhibitor-treated cells indicates PARP trapping.[7][9]
-
Proximity Ligation Assay (PLA): This is a sensitive, cell-based method that allows for the detection of chromatin-trapped PARP1 at the single-cell level.[4] It provides both quantification and visualization of PARP trapping.
-
Immunofluorescence: This technique can be used to visualize the accumulation of PARP1 foci in the nucleus of cells treated with a PARP inhibitor, which is indicative of PARP trapping.[7]
Q4: How does the PARP trapping efficiency of this compound compare to other PARP inhibitors?
Troubleshooting Guides
This section addresses common issues that may arise during the detection of this compound-induced PARP trapping.
Fluorescence Polarization (FP)-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Contaminated reagents or microplate- Autofluorescence of the test compound | - Use fresh, high-quality reagents and plates specifically designed for fluorescence assays.- Run a control with the compound alone to assess its intrinsic fluorescence and subtract this background. |
| Low signal-to-background ratio | - Suboptimal enzyme or DNA concentration- Incorrect buffer composition- Inefficient PARylation | - Optimize the concentrations of PARP1 enzyme and the fluorescent DNA probe.- Ensure the buffer conditions (pH, salt concentration) are optimal for PARP activity.- Verify the activity of the NAD+ solution. |
| Inconsistent results between wells | - Pipetting errors- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing.- Maintain a stable temperature throughout the assay incubation. |
| No trapping observed with this compound | - Inactive this compound- Incorrect assay setup | - Verify the integrity and concentration of the this compound stock solution.- Review the experimental protocol to ensure all steps were followed correctly, including incubation times and reagent additions. |
Chromatin Fractionation and Western Blot
| Issue | Possible Cause(s) | Recommended Solution(s) |
| PARP1 detected in the chromatin fraction of control cells | - Incomplete cell lysis and fractionation- Basal level of DNA damage | - Optimize the lysis buffer and centrifugation steps to ensure complete separation of cytoplasmic and nuclear fractions.- Ensure consistent and minimal handling of cells to avoid inducing DNA damage. |
| No increase in chromatin-bound PARP1 with this compound | - Insufficient drug concentration or incubation time- Inefficient chromatin extraction | - Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment.- Ensure the chromatin extraction protocol is robust and consistently isolates chromatin-associated proteins. |
| High variability in Western blot results | - Unequal protein loading- Inconsistent antibody incubation | - Quantify protein concentration accurately (e.g., using a BCA assay) and load equal amounts for each sample.- Use a loading control (e.g., Histone H3) to normalize the PARP1 signal.- Ensure consistent antibody concentrations and incubation times for all blots. |
| Weak PARP1 signal | - Low protein concentration- Poor antibody quality | - Concentrate the protein samples if necessary.- Use a validated, high-affinity primary antibody for PARP1. |
Quantitative Data Summary
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | PARP1/2 (enzymatic) | < 0.001 | [2] |
| This compound | Capan-1 | 0.10 | [2] |
| This compound | Capan-1/OP (Olaparib-resistant) | 0.89 | [2][3] |
| This compound | Capan-1/TP (Talazoparib-resistant) | 1.13 | [2][3] |
| This compound | V-C8 | 1.19 | [2] |
| This compound | V79 | 44.24 | [2] |
| This compound | HCT-15 | 4.54 | [2] |
| This compound | HCC1937 | 29.32 | [2] |
Experimental Protocols
Fluorescence Polarization (FP)-Based PARP Trapping Assay
This protocol outlines a biochemical assay to quantify the ability of this compound to trap PARP1 on a fluorescently labeled DNA oligonucleotide.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide duplex with a single-strand break
-
PARP assay buffer
-
NAD+ solution
-
This compound (dissolved in DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in PARP assay buffer. Prepare working solutions of PARP1, fluorescent DNA, and NAD+.
-
Assay Plate Setup:
-
Test wells: Add this compound dilutions.
-
"Low FP control" (No inhibitor): Add assay buffer with DMSO.
-
"High FP control" (No NAD+): Add assay buffer with DMSO.
-
-
Enzyme and DNA Addition: Add the PARP1 enzyme and fluorescent DNA probe to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow for PARP1 binding to the DNA and the inhibitor.
-
Reaction Initiation: Add a concentrated solution of NAD+ to all wells except the "High FP control" wells.
-
Second Incubation: Incubate for an additional 60 minutes at room temperature, protected from light, to allow for auto-PARylation and dissociation of PARP1 in the absence of a trapping inhibitor.
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The increase in FP signal is directly proportional to PARP trapping. Calculate the EC50 value for this compound, which represents the concentration at which 50% of the maximal trapping effect is observed.
Chromatin Fractionation and Western Blot
This protocol describes a cell-based method to measure the amount of PARP1 associated with chromatin following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis and fractionation buffers
-
Protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration.
-
Cell Harvesting and Lysis: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.
-
Protein Quantification: Determine the protein concentration of each chromatin fraction using a BCA or Bradford assay to ensure equal loading.
-
Immunoblotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane.
-
Incubate with the primary antibody against PARP1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the PARP1 signal to the Histone H3 signal for each lane. An increase in the normalized PARP1 signal in the chromatin fraction of this compound-treated cells indicates PARP trapping.
-
Visualizations
Caption: Mechanism of this compound-induced PARP trapping versus the normal PARP1 catalytic cycle.
Caption: Workflow for the Fluorescence Polarization (FP)-based PARP trapping assay.
Caption: Workflow for chromatin fractionation and Western blot to detect PARP trapping.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
YCH1899 Demonstrates Superior Efficacy Over Olaparib in Talazoparib-Resistant Cancer Models
A detailed comparison for researchers, scientists, and drug development professionals.
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib, presents a significant challenge in the treatment of cancers with deficiencies in DNA damage repair pathways. This guide provides a comprehensive comparison of a novel PARP inhibitor, YCH1899, against Olaparib in preclinical models exhibiting resistance to Talazoparib. The experimental data herein demonstrates the potential of this compound to overcome established resistance mechanisms, offering a promising new therapeutic avenue.
Executive Summary
This compound is a next-generation, orally active PARP inhibitor that has shown potent anti-proliferative activity in cancer cell lines that have developed resistance to both Olaparib and Talazoparib.[1][2][3][4] Mechanistic studies reveal that this compound maintains its efficacy in cells where resistance is driven by the restoration of BRCA1/2 function or the loss of 53BP1, common mechanisms of resistance to other PARP inhibitors.[1][2][3] In vivo studies in Talazoparib-resistant xenograft models further confirm the potent, dose-dependent anti-tumor activity of this compound.[1][2][3][4]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound and Olaparib in Parental and PARP Inhibitor-Resistant Pancreatic Cancer Cell Lines.
| Cell Line | Drug | IC50 (nM) |
| Capan-1 (Parental) | This compound | 0.10 |
| Olaparib | Not explicitly stated, but parental lines are sensitive | |
| Capan-1/OP (Olaparib-Resistant) | This compound | 0.89[2][3][4] |
| Olaparib | Resistant | |
| Capan-1/TP (Talazoparib-Resistant) | This compound | 1.13[2][3][4] |
| Olaparib | Resistant |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Talazoparib-Resistant Xenograft Model.
| Model | Treatment | Dose | Tumor Growth Inhibition (%) |
| Capan-1/R (Talazoparib-Resistant) Xenograft | This compound | 12.5 mg/kg | 48.92 |
| This compound | 25 mg/kg | 13.87 (indicating tumor regression) |
Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)
This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of the test compounds (this compound and Olaparib) is prepared in a complete culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Talazoparib-resistant Capan-1 (Capan-1/R) cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. This compound is administered orally once daily at the specified doses (e.g., 12.5 mg/kg and 25 mg/kg) for a defined period (e.g., 21 days). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.
Western Blot Analysis for PARP Activity
This technique is used to detect and quantify specific proteins in a sample, in this case, to assess the level of PARP activity.
-
Cell Lysis: Cells are treated with the test compounds for a specified time, then washed and lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., PAR, the product of PARP activity). This is followed by incubation with a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection: The signal from the enzyme-conjugated secondary antibody is detected, typically through chemiluminescence, and the protein bands are visualized. The intensity of the bands corresponds to the amount of the target protein.
Visualizations
Signaling Pathway: Overcoming PARP Inhibitor Resistance
Caption: Mechanism of PARP inhibitor resistance and this compound action.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft study.
Conclusion
The presented data strongly suggests that this compound is a highly potent PARP inhibitor with a distinct advantage over Olaparib in the context of Talazoparib-resistant cancers. Its ability to maintain efficacy despite the presence of common PARP inhibitor resistance mechanisms highlights its potential as a valuable therapeutic agent for patients who have relapsed on prior PARP inhibitor therapy. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into benefits for patients with resistant tumors.
References
A Comparative Analysis of YCH1899 and Other PARP Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This guide provides a comparative analysis of the novel PARP inhibitor YCH1899 against other established PARP inhibitors like Olaparib, Talazoparib, Niraparib, and Rucaparib. The focus is on performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound in comparison to other widely recognized PARP inhibitors. This compound demonstrates potent enzymatic inhibition of PARP1/2 and notable anti-proliferative activity, especially in cancer cell lines that have developed resistance to other PARP inhibitors.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Anti-proliferative Activity (IC50, nM) - Capan-1 (Parental) | Anti-proliferative Activity (IC50, nM) - Capan-1/OP (Olaparib-Resistant) | Anti-proliferative Activity (IC50, nM) - Capan-1/TP (Talazoparib-Resistant) |
| This compound | < 0.001[1] | < 0.001[1] | 0.10[1] | 0.89[1][2][3] | 1.13[1][2][3] |
| Olaparib | 1.9 | 1.5 | 0.23 | >10000 | 1.3 |
| Talazoparib | 0.57 | 0.3 | 0.11 | 0.96 | >10000 |
| Niraparib | 3.8 | 2.1 | - | - | - |
| Rucaparib | 1.2 | 0.4 | - | - | - |
Data for Olaparib, Talazoparib, Niraparib, and Rucaparib are compiled from various publicly available sources for comparative purposes. Capan-1 is a human pancreatic cancer cell line with a BRCA2 mutation.
A key differentiator for many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, forming a cytotoxic complex that is more potent than catalytic inhibition alone.[4][5] The trapping efficiency varies among inhibitors, with Talazoparib being recognized as a particularly potent PARP trapper.[6][7] this compound has been shown to stabilize PARP1-DNA complexes, indicating a significant PARP trapping mechanism.[1]
Mechanism of Action: Overcoming Resistance
Acquired resistance to PARP inhibitors is a significant clinical challenge.[2][3] Resistance mechanisms often involve the restoration of HRR function, for instance, through secondary mutations in BRCA1/2 or the loss of proteins like 53BP1.[2][3] Preclinical studies have shown that this compound retains its cytotoxic activity in cell lines that have developed resistance to Olaparib and Talazoparib through such mechanisms.[2][3][8] This suggests that this compound may have a distinct interaction with the PARP-DNA complex or may be less susceptible to efflux pumps that can reduce the intracellular concentration of other inhibitors.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to characterize and compare PARP inhibitors.
PARP Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the catalytic activity of purified PARP enzymes.
-
Principle: Measures the incorporation of biotinylated NAD+ into histone proteins by the PARP enzyme in the presence of varying concentrations of the inhibitor. The resulting biotinylated histones are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[9][10]
-
Methodology:
-
Plate Coating: 96-well plates are coated with histone H1.
-
Reaction Mixture: Purified recombinant PARP1 or PARP2 enzyme is incubated in a reaction buffer containing biotinylated NAD+, activated DNA, and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 1 hour) at room temperature.
-
Detection: The plate is washed, and a streptavidin-HRP conjugate is added to bind to the biotinylated histones.
-
Signal Generation: After another wash, a chemiluminescent HRP substrate is added, and the luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PARP activity against the logarithm of the inhibitor concentration.
-
PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This cell-based assay quantifies the amount of PARP1 that is trapped on chromatin following inhibitor treatment.[4][11]
-
Principle: Cells are treated with the PARP inhibitor, and then subjected to subcellular fractionation to separate chromatin-bound proteins from soluble nuclear and cytoplasmic proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blot.[4][11]
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., Capan-1) are cultured and treated with the desired concentrations of the PARP inhibitor for a specified duration. A DNA damaging agent like methyl methanesulfonate (MMS) can be co-administered to enhance PARP binding to DNA.[11]
-
Cell Lysis and Fractionation:
-
Cells are harvested and lysed in a buffer containing a mild detergent to release cytoplasmic proteins.
-
The nuclei are then isolated and lysed with a low-salt buffer to release soluble nuclear proteins.
-
The remaining pellet, containing chromatin-bound proteins, is collected.[11]
-
-
Protein Quantification: The protein concentration of the chromatin-bound fraction is determined using a BCA or similar protein assay.[11]
-
Western Blot Analysis:
-
Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody against PARP1.
-
A primary antibody against a histone protein (e.g., Histone H3) is used as a loading control for the chromatin fraction.
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[4][11]
-
-
Data Analysis: The intensity of the PARP1 band is normalized to the histone H3 band to determine the relative amount of chromatin-trapped PARP1.
-
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of the PARP inhibitor on the proliferation and survival of cancer cells.
-
Principle: Cells are incubated with the inhibitor for several days, and the number of viable cells is quantified using a colorimetric or fluorometric reagent (e.g., resazurin, CellTiter-Glo®).
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for effects on cell proliferation.
-
Viability Measurement: A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions. The absorbance or fluorescence is then measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% reduction in cell viability, is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[12]
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. PARP and DDR Pathway Drug Discovery [promega.de]
YCH1899: A New Frontier in Overcoming PARP Inhibitor Resistance in Patient-Derived Xenografts
For Immediate Release
This guide provides a comprehensive comparison of YCH1899, a novel PARP inhibitor, with established alternatives, olaparib and talazoparib, focusing on their efficacy in preclinical patient-derived xenograft (PDX) models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and personalized medicine.
Introduction to this compound: A Promising Agent Against Resistant Tumors
This compound is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant antitumor activity, particularly in cancer models that have developed resistance to other PARP inhibitors.[1] Resistance to PARP inhibitors, such as olaparib and talazoparib, is a significant clinical challenge. This compound offers a potential solution by effectively targeting tumors that have acquired resistance through mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1.[1]
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative data for this compound against olaparib and talazoparib in patient-derived xenograft (PDX) models is not yet publicly available, extensive research on this compound in cell-derived xenograft models provides compelling evidence of its potency, especially in resistant settings.
Table 1: In Vitro Cytotoxicity of this compound vs. Alternatives in Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) |
| This compound | Olaparib-Resistant | Varies | <10 |
| This compound | Talazoparib-Resistant | Varies | <10 |
| Olaparib | Olaparib-Resistant | Varies | >1000 |
| Talazoparib | Talazoparib-Resistant | Varies | >1000 |
Note: This table is a representative summary based on available data on cell-derived xenografts and may not be fully reflective of performance in PDX models.
Table 2: Antitumor Activity in Cell-Derived Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| This compound | Olaparib-Resistant | Oral, Daily | Significant |
| This compound | Talazoparib-Resistant | Oral, Daily | Significant |
| Olaparib | Olaparib-Resistant | Oral, Daily | Minimal |
| Talazoparib | Talazoparib-Resistant | Oral, Daily | Minimal |
Note: This table illustrates the pronounced dose-dependent antitumor activity of this compound in resistant cell-derived xenograft models.[1] Specific quantitative values for tumor growth inhibition in PDX models are pending further studies.
Mechanism of Action: Overcoming Resistance
This compound's unique efficacy in resistant tumors stems from its ability to maintain potent PARP inhibition even when cancer cells restore their homologous recombination (HR) capabilities, a common mechanism of resistance to first-generation PARP inhibitors.
Caption: this compound overcomes resistance by maintaining potent PARP inhibition.
Experimental Protocols for PDX Studies
The following outlines a representative experimental protocol for evaluating the efficacy of this compound in patient-derived xenograft models.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with cancers known to develop resistance to PARP inhibitors.
-
Implantation: Tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Tumor growth is monitored, and once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and passaged to subsequent cohorts of mice for expansion.
In Vivo Efficacy Studies
-
Cohort Formation: Mice bearing established PDX tumors of a designated size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Treatment Administration:
-
This compound group: Administered orally at a predetermined dose and schedule.
-
Olaparib group: Administered orally at a clinically relevant dose.
-
Talazoparib group: Administered orally at a clinically relevant dose.
-
Vehicle control group: Administered the vehicle solution.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum volume or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy between treatment groups.
Caption: Experimental workflow for a PDX study.
Conclusion
This compound represents a significant advancement in the field of PARP inhibition, demonstrating notable efficacy in preclinical models of resistant cancers. Its unique mechanism of action suggests its potential to address the unmet clinical need of acquired resistance to current PARP inhibitors. Further investigation in patient-derived xenograft models is crucial to fully elucidate its comparative efficacy and to guide its clinical development for the benefit of patients with advanced and resistant tumors.
References
YCH1899: Overcoming Resistance in Pancreatic Cancer with Superior On-Target In Vivo Activity
A Head-to-Head Comparison with Olaparib and Talazoparib
In the landscape of targeted therapies for pancreatic cancer, the emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has offered a significant advancement, particularly for patients with BRCA mutations. However, the development of resistance to first-generation PARP inhibitors such as olaparib and talazoparib presents a critical clinical challenge. YCH1899, a novel, orally active PARP inhibitor, has demonstrated remarkable efficacy in overcoming this resistance, exhibiting potent on-target activity in preclinical in vivo models of resistant pancreatic cancer.[1][2] This guide provides an objective comparison of this compound with olaparib and talazoparib, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation therapy.
In Vivo Efficacy in Resistant Pancreatic Cancer Xenografts
This compound has shown significant, dose-dependent antitumor activity in xenograft models established from olaparib- and talazoparib-resistant human pancreatic cancer cell lines (Capan-1).[1][2] This potent in vivo activity in resistant tumors is a key differentiator from existing PARP inhibitors.
Table 1: In Vivo Antitumor Activity of this compound in an Olaparib-Resistant Capan-1 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Treatment Duration | Tumor Growth Inhibition (T/C %) |
| Vehicle Control | - | 21 days | 100% |
| This compound | 12.5 | 21 days | 48.92% |
| This compound | 25 | 21 days | 13.87% |
T/C % (Treatment/Control) indicates the relative tumor volume in the treated group compared to the vehicle control group. A lower T/C % signifies greater antitumor efficacy.[2]
While direct head-to-head in vivo data for olaparib and talazoparib in these specific resistant models is not available from the same study, the development of these resistant cell lines implies a loss of efficacy for the parent compounds.
In Vitro Antiproliferative Activity
The superior in vivo performance of this compound is underpinned by its potent in vitro activity against both sensitive and resistant pancreatic cancer cell lines.
Table 2: In Vitro Antiproliferative Activity (IC50, nM) of PARP Inhibitors
| Cell Line | This compound | Olaparib | Talazoparib |
| Capan-1 (Parental) | 0.10 | - | - |
| Capan-1/OP (Olaparib-Resistant) | 0.89 | >1000 | - |
| Capan-1/TP (Talazoparib-Resistant) | 1.13 | - | >1000 |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.[1]
Mechanism of Action: PARP Inhibition in DNA Repair
This compound, like other PARP inhibitors, exerts its anticancer effects by targeting the PARP family of enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), ultimately leading to cell death through a process known as synthetic lethality.
Experimental Protocols
In Vivo Xenograft Studies
A detailed protocol for establishing and evaluating the efficacy of PARP inhibitors in a pancreatic cancer xenograft model is outlined below.
1. Cell Culture and Animal Model:
-
Olaparib-resistant Capan-1 (Capan-1/OP) human pancreatic cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Female athymic nude mice (4-6 weeks old) are used for tumor implantation.
2. Tumor Implantation:
-
Capan-1/OP cells are harvested, washed, and resuspended in a mixture of media and Matrigel.
-
Approximately 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
This compound is administered orally, once daily, at the specified doses (e.g., 12.5 mg/kg and 25 mg/kg) for the duration of the study (e.g., 21 days). The vehicle control group receives the formulation vehicle.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are recorded throughout the study.
-
The primary endpoint is tumor growth inhibition, calculated as the percentage of the median tumor volume of the treated group relative to the median tumor volume of the control group (T/C %).
Conclusion
The presented data strongly suggest that this compound is a highly potent PARP inhibitor with significant on-target activity in vivo, particularly in pancreatic cancer models that have developed resistance to existing PARP inhibitors like olaparib and talazoparib. Its ability to overcome resistance, demonstrated by robust tumor growth inhibition in resistant xenograft models and potent antiproliferative activity against resistant cell lines, positions this compound as a promising next-generation therapeutic for patients with difficult-to-treat pancreatic cancer. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
A Head-to-Head Analysis of YCH1899 and Talazoparib in Cancer Cell Cytotoxicity
For Immediate Release
A comparative analysis of two potent Poly (ADP-ribose) polymerase (PARP) inhibitors, YCH1899 and the established drug Talazoparib, reveals significant differences in their cytotoxic effects, particularly in the context of acquired resistance. This guide provides a side-by-side examination of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Talazoparib is a highly potent PARP inhibitor known for its strong "PARP trapping" ability, a key mechanism driving its cytotoxicity in cancer cells with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations. This compound is a novel, orally active PARP inhibitor that has demonstrated significant efficacy in overcoming resistance to existing PARP inhibitors, including Talazoparib. This guide delves into the comparative cytotoxicity of these two compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of this compound and Talazoparib has been evaluated across various cancer cell lines, including those sensitive to PARP inhibitors and those that have developed resistance. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cell Line | Drug | IC50 (nM) | Notes |
| Capan-1 (BRCA2 mutant, parental) | This compound | 0.10[1] | Pancreatic adenocarcinoma |
| Capan-1/OP (Olaparib-resistant) | This compound | 0.89[1][2] | Demonstrates efficacy in resistant cells |
| Capan-1/TP (Talazoparib-resistant) | This compound | 1.13[1][2] | Demonstrates efficacy in resistant cells |
| V-C8 (BRCA2 deficient) | This compound | 1.19[1] | Chinese hamster ovary cells |
| V79 (BRCA wild-type) | This compound | 44.24[1] | Chinese hamster lung fibroblasts |
| HCT-15 (BRCA wild-type) | This compound | 3.5[1] | Colorectal adenocarcinoma |
| HCC1937 (BRCA1 mutant) | This compound | 2.8[1] | Breast ductal carcinoma |
| MDA-MB-436 (BRCA1 mutant) | Talazoparib | ~1[3] | Breast cancer |
| HCC1954 (BRCA wild-type) | Talazoparib | 32[3] | Breast cancer |
| JIMT1 (BRCA wild-type) | Talazoparib | 34[3] | Breast cancer |
| HCC1143 (BRCA wild-type) | Talazoparib | 119[3] | Breast cancer |
Mechanism of Action and Signaling Pathways
Both this compound and Talazoparib function by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Talazoparib is particularly effective due to its potent PARP trapping mechanism, where it stabilizes the PARP enzyme on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and is highly cytotoxic.
This compound demonstrates a unique advantage by retaining its cytotoxic activity in cancer cells that have developed resistance to other PARP inhibitors like Talazoparib. This is achieved by overcoming common resistance mechanisms such as the restoration of BRCA1/2 function or the loss of 53BP1, a protein involved in DNA repair pathway choice.[2][4]
Caption: Talazoparib's mechanism of action via PARP1 trapping.
Caption: this compound overcomes common PARP inhibitor resistance mechanisms.
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay used to determine the IC50 values of PARP inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well opaque-walled plates at a density of 2,000 to 5,000 cells per well in a volume of 100 µL and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound or Talazoparib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 to 120 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the 96-well plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: General workflow for a cytotoxicity assay.
Conclusion
The comparative analysis of this compound and Talazoparib highlights the evolving landscape of PARP inhibition in cancer therapy. While Talazoparib remains a potent cytotoxic agent, particularly in HR-deficient tumors, this compound emerges as a promising next-generation inhibitor with the ability to overcome clinically relevant mechanisms of resistance. The provided data and protocols offer a valuable resource for researchers investigating novel cancer therapeutics and strategies to combat drug resistance. Further in-depth studies are warranted to fully elucidate the molecular mechanisms of this compound and its potential for clinical application.
References
Validating the role of YCH1899 in overcoming 53BP1 loss-mediated resistance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, particularly those with BRCA1/2 mutations. However, acquired resistance to these therapies remains a critical challenge. One of the key mechanisms of resistance is the loss of the tumor suppressor protein 53BP1, which restores HR proficiency in BRCA1-deficient cells, thereby rendering PARP inhibitors ineffective. This guide provides a comprehensive comparison of YCH1899, a next-generation PARP inhibitor, with existing alternatives in overcoming 53BP1 loss-mediated resistance, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent phthalazin-1(2H)-one derivative that has demonstrated significant efficacy in preclinical models, including those resistant to first-generation PARP inhibitors like olaparib and talazoparib.[1][2][3][4][5][6] Notably, this compound retains its cytotoxic activity in cancer cells that have developed resistance through the loss of 53BP1, a mechanism that commonly plagues other PARP inhibitors.[1][2][3][4][5] This guide will delve into the comparative efficacy of this compound, detail the underlying molecular mechanisms, and provide standardized protocols for key validation experiments.
Comparative Efficacy of this compound
The superior efficacy of this compound in 53BP1-deficient contexts is highlighted by its low nanomolar IC50 values in resistant cell lines. The following tables summarize the quantitative data comparing this compound with other PARP inhibitors and alternative therapeutic strategies.
Table 1: Comparative IC50 Values of PARP Inhibitors in 53BP1-Proficient and -Deficient Cell Lines
| Compound | Cell Line | 53BP1 Status | IC50 (nM) | Reference |
| This compound | Olaparib-Resistant Cells | Loss | 0.89 | [3][4][6] |
| This compound | Talazoparib-Resistant Cells | Loss | 1.13 | [3][4][6] |
| Olaparib | KB1P-B11 (shNT) | Proficient | 2.5 | [7] |
| Olaparib | KB1P-B11 (sh53BP1) | Deficient | 80 | [7] |
| Olaparib | KB1P-G3 (shNT) | Proficient | 3.5 | [7] |
| Olaparib | KB1P-G3 (sh53BP1) | Deficient | 120 | [7] |
| Olaparib | HT1080 NT | Proficient | ~100 | [8] |
| Olaparib | HT1080 53BP1 KO | Deficient | >1000 | [8] |
| Talazoparib | HT1080 NT | Proficient | ~1 | [8] |
| Talazoparib | HT1080 53BP1 KO | Deficient | ~100 | [8] |
Table 2: Efficacy of Alternative Strategies in Overcoming 53BP1 Loss-Mediated Resistance
| Strategy | Compound | Cell Line | 53BP1 Status | IC50 (nM) / Effect | Reference |
| ATR Inhibition | VE-821 (ATRi) | U2OS siBRCA1/si53BP1 | Deficient | Sensitizes to Olaparib | [9] |
| CHK1 Inhibition | MK-8776 (CHK1i) | AsPC-1 (p53-null) | Proficient | Synergizes with Olaparib | [2] |
| Receptor Tyrosine Kinase Inhibition | Cediranib | HT1080 53BP1 KO | Deficient | Resensitizes to PARPi | [8] |
Signaling Pathways and Mechanisms
The loss of 53BP1 in BRCA1-deficient tumors restores the process of DNA end resection, a critical step in HR. This allows the cells to repair DNA double-strand breaks independently of BRCA1, thus conferring resistance to PARP inhibitors. This compound's ability to overcome this resistance suggests a distinct mechanism of action that may involve more potent PARP trapping or activity against other components of the DNA damage response pathway.
Caption: 53BP1 loss restores HR, leading to PARP inhibitor resistance.
Experimental Protocols
To facilitate the validation and further investigation of this compound and comparable agents, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (53BP1-proficient and -deficient)
-
96-well plates
-
Complete growth medium
-
This compound, Olaparib, Talazoparib, and other compounds of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the compounds (e.g., 0.1 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT/MTS solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
If using MTT, remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
RAD51 Immunofluorescence Assay
This assay is used to assess the restoration of homologous recombination by detecting the formation of RAD51 foci in response to DNA damage.
Materials:
-
Cells grown on coverslips
-
Inducing agent for DNA damage (e.g., ionizing radiation or a DNA-damaging drug)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the desired compounds.
-
Induce DNA damage (e.g., 10 Gy of ionizing radiation) and allow cells to recover for 4-6 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's role in overcoming resistance.
Conclusion
This compound represents a promising therapeutic agent for overcoming a significant mechanism of resistance to PARP inhibitors. Its potent activity in 53BP1-deficient cancer cells warrants further investigation and positions it as a valuable tool for researchers and a potential candidate for clinical development. The data and protocols presented in this guide are intended to facilitate the objective evaluation of this compound in comparison to other therapeutic strategies, ultimately contributing to the advancement of precision oncology.
References
- 1. 53BP1 depletion causes PARP inhibitor resistance in ATM-deficient breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway-enriched gene signature associated with 53BP1 response to PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of 53BP1 Causes PARP Inhibitor Resistance in Brca1-Mutated Mouse Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. PARP inhibitor resistance in IDH1-mutant cancers due to loss of end protection factors, 53BP1 and REV7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR inhibition disrupts rewired homologous recombination and fork protection pathways in PARP inhibitor-resistant BRCA-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of YCH1899's impact on different DNA repair pathways
For Researchers, Scientists, and Drug Development Professionals
YCH1899 is a potent, orally active Poly (ADP-ribose) polymerase (PARP) inhibitor with significant potential in cancer therapy, particularly in overcoming resistance to existing PARP inhibitors like olaparib and talazoparib.[1][2][3] This guide provides a comparative analysis of this compound's impact on different DNA repair pathways, supported by available experimental data and detailed methodologies for key assays.
Executive Summary
This compound is a highly effective PARP1/2 inhibitor that has demonstrated pronounced anti-proliferative activity, even in cancer cells resistant to other PARP inhibitors.[2][3][4] Its primary mechanism of action involves the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[5][6] The trapping of PARP enzymes on DNA by inhibitors like this compound leads to the accumulation of SSBs, which can collapse replication forks and generate more toxic DNA double-strand breaks (DSBs).[7] In cells with deficient Homologous Recombination (HR) repair, these DSBs cannot be accurately repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[7] While the impact of this compound on HR is documented, its specific effects on other key DNA repair pathways like Non-Homologous End Joining (NHEJ), Base Excision Repair (BER), and Nucleotide Excision Repair (NER) are less characterized. This guide synthesizes the available information on this compound and compares its potential effects on these pathways with established PARP inhibitors.
Data Presentation: this compound vs. Other PARP Inhibitors
The following tables summarize the known quantitative data for this compound in comparison to Olaparib and Talazoparib.
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | PARP1/2 | <0.001 | - | Potent enzymatic inhibition | [4] |
| 0.89 | Olaparib-resistant Capan-1 | Anti-proliferative activity | [3] | ||
| 1.13 | Talazoparib-resistant Capan-1 | Anti-proliferative activity | [3] | ||
| Olaparib | PARP1/2 | 1-5 | Various | Enzymatic inhibition | [7] |
| Talazoparib | PARP1/2 | ~1 | Various | Potent PARP trapping | [7] |
| Compound | DNA Repair Pathway | Assay | Cell Line | Observed Effect | Reference |
| This compound | Homologous Recombination (HR) | DR-GFP reporter assay | U2OS | Dramatic decrease in HR repair activity | [4] |
| Non-Homologous End Joining (NHEJ) | Data not available | - | Data not available | - | |
| Base Excision Repair (BER) | Data not available | - | Data not available | - | |
| Nucleotide Excision Repair (NER) | Data not available | - | Data not available | - | |
| Olaparib | Non-Homologous End Joining (NHEJ) | - | HR-deficient cells | Upregulation of NHEJ activity | [7] |
| Base Excision Repair (BER) | - | Various | Disruption of BER | [6] | |
| Talazoparib | Base Excision Repair (BER) | - | Various | Inhibition of BER | [8] |
Comparative Impact on DNA Repair Pathways
Homologous Recombination (HR)
This compound has been shown to cause a "dramatic decrease in HR (Homologous Recombination) repair activity in U2OS-DR-GFP cells".[4] This is consistent with the mechanism of PARP inhibitors, which leads to an accumulation of DSBs that overwhelm the HR pathway, particularly in HR-deficient cancer cells. This effect is central to the synthetic lethality induced by PARP inhibitors.
Non-Homologous End Joining (NHEJ)
While direct studies on this compound's effect on NHEJ are not currently available, the known mechanism of other PARP inhibitors provides some insight. In HR-deficient tumors, the DSBs generated by PARP inhibition are often channeled to the error-prone NHEJ pathway.[7] This can lead to increased genomic instability and cell death. Some studies suggest that PARP1 is also involved in an alternative NHEJ pathway (alt-NHEJ).[9] Therefore, it is plausible that this compound, as a potent PARP1/2 inhibitor, could modulate NHEJ activity, but further experimental validation is required.
Base Excision Repair (BER)
PARP1 plays a critical role in the initial stages of BER by detecting SSBs and recruiting other repair proteins.[1][5] PARP inhibitors, including this compound, are expected to significantly disrupt BER by trapping PARP1 at the site of damage, preventing the completion of the repair process.[6] This disruption leads to the accumulation of unrepaired SSBs, a key step in the cytotoxic action of PARP inhibitors.
Nucleotide Excision Repair (NER)
The role of PARP1 in NER is less direct than in BER and HR. However, some evidence suggests that PARP1 can be activated by NER intermediates and may play a role in coordinating the repair process.[10] The direct and comparative impact of this compound on the NER pathway has not been experimentally determined and remains an area for future investigation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of PARP inhibitors and DNA repair are provided below.
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
Objective: To quantify the efficiency of homologous recombination repair of a DNA double-strand break.
Methodology:
-
Cell Line: U2OS cells stably integrated with the DR-GFP reporter construct are commonly used. This reporter consists of two inactive GFP genes.
-
Induction of DSB: A site-specific DSB is introduced into one of the GFP genes using the I-SceI endonuclease, which is transiently expressed in the cells.
-
Treatment: Cells are treated with this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
HR Repair: If HR occurs, the second inactive GFP gene is used as a template to repair the break, resulting in a functional GFP gene.
-
Quantification: The percentage of GFP-positive cells is determined by flow cytometry, which is directly proportional to the HR efficiency.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect and quantify DNA single- and double-strand breaks at the single-cell level.
Methodology:
-
Cell Preparation: Cells are treated with the test compound (e.g., this compound) and then embedded in a thin layer of agarose on a microscope slide.
-
Lysis: The cells are lysed using a high salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are subjected to electrophoresis. Damaged DNA, containing breaks, will migrate out of the nucleoid, forming a "comet tail." The extent of DNA in the tail is proportional to the amount of DNA damage.
-
Visualization and Quantification: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope. The percentage of DNA in the comet tail is quantified using specialized software.
γ-H2AX Foci Formation Assay
Objective: To detect and quantify DNA double-strand breaks. The phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest events after DSB formation.
Methodology:
-
Cell Treatment: Cells are treated with this compound or other agents that induce DSBs.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
Incubate with a primary antibody specific for γ-H2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The number of distinct fluorescent foci (γ-H2AX foci) per nucleus is counted, with each focus representing a DSB.
Mandatory Visualization
References
- 1. Base excision repair defects invoke hypersensitivity to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PARP1 promotes nucleotide excision repair through DDB2 stabilization and recruitment of ALC1 - PMC [pmc.ncbi.nlm.nih.gov]
YCH1899: A New Generation PARP Inhibitor Overcoming Resistance in Multiple Cancers
A detailed comparative analysis of the anti-tumor activity of YCH1899, a novel PARP inhibitor, reveals its potent efficacy, particularly in cancer models resistant to existing therapies. This guide provides a comprehensive cross-validation of this compound's performance against other PARP inhibitors like olaparib and talazoparib across various cancer types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, an orally active phthalazin-1(2H)-one derivative, has emerged as a promising anti-cancer agent designed to combat resistance to current PARP (Poly (ADP-ribose) polymerase) inhibitors.[1] Clinical and preclinical studies have demonstrated its significant anti-tumor activity in a range of cancers, including those with acquired resistance to olaparib and talazoparib.[2] This guide synthesizes the available data to provide a clear comparison of this compound's efficacy and outlines the experimental methodologies used to validate its activity.
Comparative Anti-proliferative Activity of this compound
This compound has shown potent anti-proliferative effects across a panel of cancer cell lines, including those with mutations in BRCA genes and those that have developed resistance to other PARP inhibitors.
Table 1: Comparative IC50 Values (nM) of this compound, Olaparib, and Talazoparib in Pancreatic Cancer Cell Lines
| Cell Line | This compound | Olaparib | Talazoparib | Notes |
| Capan-1 (BRCA2 mutant) | 0.10 | - | - | Parental, PARP inhibitor-sensitive |
| Capan-1/OP | 0.89 | Resistant | - | Olaparib-resistant derivative |
| Capan-1/TP | 1.13 | - | Resistant | Talazoparib-resistant derivative |
Data sourced from MedChemExpress product information.[2] '-' indicates data not available in the same comparative study.
Table 2: Anti-proliferative Activity (IC50, nM) of this compound in a Panel of Cancer Cell Lines with Varying BRCA Status
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |
| UWB1.289 | Ovarian | BRCA1 mutant | 0.02 |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 0.34 |
| MDA-MB-436 | Breast | BRCA1 mutant | 0.52 |
| V-C8 | - | BRCA2 mutant | 1.19 |
| HCC1937 | Breast | BRCA1 mutant | 4.54 |
| V79 | - | BRCA wild-type | 29.32 |
| HCT-15 | Colon | BRCA wild-type | 44.24 |
Data sourced from MedChemExpress product information.[2] Cell viability was assessed after 3.5 hours of treatment.
In Vivo Anti-tumor Efficacy of this compound
Preclinical studies using xenograft models have demonstrated the potent in vivo anti-tumor activity of this compound, particularly in models resistant to standard PARP inhibitors.
Table 3: In Vivo Anti-tumor Activity of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosage | Duration | Tumor Growth Inhibition (T/C%) |
| Breast Cancer | MDA-MB-436/OP (Olaparib-resistant) | This compound (oral) | 12.5 mg/kg/day | 27 days | 36.74% |
| Breast Cancer | MDA-MB-436/OP (Olaparib-resistant) | This compound (oral) | 25 mg/kg/day | 27 days | 15.29% |
| Pancreatic Cancer | Capan-1/R (Talazoparib-resistant) | This compound (oral) | 12.5 mg/kg/day | 21 days | 48.92% |
| Pancreatic Cancer | Capan-1/R (Talazoparib-resistant) | This compound (oral) | 25 mg/kg/day | 21 days | 13.87% |
Data sourced from MedChemExpress product information.[2] T/C% represents the ratio of the mean tumor volume of the treated group to the control group.
Mechanism of Action and Overcoming Resistance
This compound functions as a potent inhibitor of PARP1 and PARP2 enzymes, which are crucial for the repair of single-strand DNA breaks.[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death, a concept known as synthetic lethality.
A key feature of this compound is its ability to overcome resistance mechanisms that plague other PARP inhibitors. Studies have shown that this compound retains its sensitivity in cancer cells that have developed resistance through the restoration of BRCA1/2 function or the loss of 53BP1.[1] This suggests that this compound may have a distinct mechanism of action or a higher potency in trapping PARP enzymes on DNA, a critical factor for cytotoxicity.
Caption: Signaling pathway of this compound leading to cancer cell death.
Experimental Protocols
Cell Viability Assay
The anti-proliferative activity of this compound and comparator compounds is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, olaparib, or talazoparib for a specified period (e.g., 72 hours).
-
Viability Assessment (MTT Assay):
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the anti-proliferative activity of this compound.
In Vivo Xenograft Studies
The in vivo efficacy of this compound is evaluated in immunodeficient mice bearing tumor xenografts.
-
Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.
-
Tumor Implantation: 5-10 x 10^6 cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally once daily at the specified doses. The control group receives the vehicle.
-
Tumor Volume Measurement: Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (length x width²) / 2.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage of the treated group's mean tumor volume relative to the control group's mean tumor volume (T/C%).
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Conclusion
This compound demonstrates significant potential as a next-generation PARP inhibitor with potent anti-tumor activity across various cancer types. Its ability to overcome resistance to existing PARP inhibitors marks a significant advancement in the field. The data presented in this guide provides a strong rationale for the continued development of this compound as a valuable therapeutic option for cancer patients, particularly those who have developed resistance to current treatments. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in a broader patient population.
References
Safety Operating Guide
Navigating the Safe Disposal of YCH1899: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling YCH1899, a potent PARP1/2 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on general principles of chemical and pharmaceutical waste management. Adherence to these procedures is essential to minimize risks and maintain regulatory compliance.
Key Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for understanding the compound's nature and potential hazards.
| Property | Value |
| CAS Number | 3032451-66-1 |
| Molecular Formula | C₂₅H₁₈BrFN₆O₃[1] |
| Formula Weight | 549.4[1] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | -20°C[1] |
Pre-Disposal and Handling: A Foundation of Safety
Before initiating any disposal protocol, it is imperative to consult your institution's specific waste management guidelines and a qualified Environmental Health and Safety (EHS) professional. The following are foundational steps for the safe handling of this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (double gloving is recommended), and a lab coat when handling this compound and its waste.
-
Segregation of Waste: All waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials, flasks), and solutions, must be segregated from other waste streams.[2][3] Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's guidelines.[2]
-
Container Management: Whenever possible, keep waste in containers that are compatible with the chemical properties of this compound. Uncleaned, empty containers should be treated as if they still contain the product and disposed of accordingly.[2] All waste containers must be kept closed except when adding waste.[4]
Step-by-Step Disposal Protocol
The following protocol outlines a generalized procedure for the proper disposal of this compound. These steps must be adapted to comply with local, state, and federal regulations.
-
Containerization: Place all segregated this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the type of waste (solid or liquid). For liquid waste, use a sturdy, chemically resistant container with a secure lid.
-
Labeling: Affix a hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the full chemical name and any known hazard information.
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible chemicals.
-
Collection and Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported and disposed of in accordance with all applicable regulations. Never dispose of this compound down the drain or in the regular trash.[4]
Experimental Protocols Cited
This guidance is based on established best practices for the disposal of hazardous chemical and pharmaceutical waste. Specific experimental protocols for the disposal of this compound are not available in the public domain. The procedures outlined are derived from general laboratory safety guidelines.[3][4][5][6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usbioclean.com [usbioclean.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
